molecular formula C11H21NO4 B558292 Boc-L-Ile-OH CAS No. 13139-16-7

Boc-L-Ile-OH

カタログ番号: B558292
CAS番号: 13139-16-7
分子量: 231.29 g/mol
InChIキー: QJCNLJWUIOIMMF-YUMQZZPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-L-Ile-OH is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-L-isoleucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884508
Record name tert-Butoxycarbonyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13139-16-7
Record name tert-Butoxycarbonyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13139-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-Butoxycarbonyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH): Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH), a critical reagent in peptide synthesis and other areas of chemical research.

Core Chemical and Physical Properties

This compound is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation.[1] The compound typically appears as a white to off-white crystalline powder.[2] It is stable under normal storage conditions.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
IUPAC Name (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid
CAS Number 13139-16-7[4]
Molecular Formula C₁₁H₂₁NO₄[4]
Molecular Weight 231.29 g/mol [4]
Melting Point 66-69 °C[5]
Boiling Point 373.37°C (rough estimate)[2]
pKa 4.03 ± 0.22 (Predicted)[2]
Optical Rotation [α]20/D +2.7° (c = 2 in acetic acid)[5]
Solubility Soluble in methanol, DMSO, and acetic acid. Insoluble in water.[2]
Structural Identifiers
IdentifierValueReferences
SMILES CC--INVALID-LINK----INVALID-LINK--NC(=O)OC(C)(C)C[5]
InChI 1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

  • ¹H NMR (500 MHz, CDCl₃): δ (ppm) 5.02 (d, J = 8.9 Hz, 1H, NH), 4.30 (dd, J = 8.9, 4.6 Hz, 1H, H-2), 1.83-1.99 (m, 1H, H-3), 1.46-1.54 (m, partially overlapped, 1H, H-5b), 1.46 (s, 9H, H-9/10/11), 1.15-1.29 (m, 1H, H-5a), 0.98 (d, J = 7 Hz, 3H, H-4), 0.94 (t, J = 7.3 Hz, 3H, H-6).[4]

  • ¹³C NMR (125 MHz, CDCl₃): δ (ppm) 177.2 (C-1), 155.9 (C-7), 80.2 (C-8), 58.0 (C-2), 37.9 (C-3), 28.5 (C-9/10/11), 25.0 (C-5), 15.7 (C-4), 11.8 (C-6).[4]

  • Mass Spectrometry (HRMS-ESI): m/z calculated for C₁₁H₂₀NO₄ [M-H]⁻: 230.13868, found: 230.13926.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • L-isoleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dioxane

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve L-isoleucine (1.0 equivalent) in a 1 M NaOH solution and cool the mixture in an ice bath.[4]

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in dioxane.[4]

  • Stir the reaction mixture at ambient temperature for 24 hours.[4]

  • Adjust the pH of the reaction solution to 10 with 1 M NaOH and perform a phase separation with ether.[4]

  • Acidify the aqueous phase to a pH of 2 with 1 M HCl.[4]

  • Extract the product with ethyl acetate.[4]

  • Combine the organic phases and wash with saturated brine.[4]

  • Dry the organic phase over anhydrous sodium sulfate.[4]

  • Remove the solvent under reduced pressure to yield this compound.[4]

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc/Bzl strategy in SPPS. The following is a generalized protocol for a single coupling cycle.

1. Deprotection of the N-terminal Boc group:

  • The peptide-resin is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the growing peptide chain.

2. Neutralization:

  • The resin is neutralized with a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like DMF to prepare the free amine for the subsequent coupling reaction.

3. Activation and Coupling of this compound:

  • This compound is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in a solvent like DMF.

  • The activated this compound solution is then added to the neutralized peptide-resin, and the mixture is agitated to facilitate the formation of the peptide bond.

4. Washing:

  • The resin is thoroughly washed with solvents such as DMF and DCM to remove excess reagents and byproducts.

Mandatory Visualizations

This compound Synthesis Workflow

Boc_Synthesis L-Isoleucine L-Isoleucine Reaction_Vessel Reaction (NaOH, Dioxane) L-Isoleucine->Reaction_Vessel Boc2O Boc2O Boc2O->Reaction_Vessel Workup Aqueous Workup (pH adjustment, Extraction) Reaction_Vessel->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: A simplified workflow for the synthesis of this compound.

Boc Deprotection Signaling Pathway

Boc_Deprotection Boc_Protected_Peptide R-NH-Boc Deprotection Deprotection Boc_Protected_Peptide->Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Deprotection Protonated_Amine R-NH3+ Deprotection->Protonated_Amine Isobutylene Isobutylene Deprotection->Isobutylene CO2 CO2 Deprotection->CO2

Caption: The acid-catalyzed deprotection of a Boc-protected amine.

SPPS Cycle using this compound

SPPS_Cycle cluster_0 SPPS Cycle Start Peptide-Resin (Free Amine) Coupling Couple This compound Start->Coupling Wash_1 Wash Coupling->Wash_1 Deprotection Deprotect (TFA) Wash_1->Deprotection Wash_2 Wash Deprotection->Wash_2 Neutralization Neutralize (DIPEA) Wash_2->Neutralization Neutralization->Start Next Cycle Final_Cleavage Final Cleavage from Resin Neutralization->Final_Cleavage Final Cycle

Caption: A logical workflow of a single cycle in Boc-SPPS.

Stability and Storage

This compound is a stable compound under normal storage conditions.[3] It is recommended to store it in a cool, dry place. For long-term storage, refrigeration at 0-8°C is advised.[6]

Conclusion

This compound is an indispensable tool in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with established protocols for its synthesis and application, make it a reliable building block for the construction of complex peptides for research, therapeutic, and diagnostic purposes. This guide provides the essential technical information for its effective use in a laboratory setting.

References

Boc-L-isoleucine physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical Characteristics of Boc-L-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-isoleucine, a derivative of the essential amino acid L-isoleucine with a tert-butyloxycarbonyl (Boc) protecting group, is a cornerstone reagent in solid-phase peptide synthesis (SPPS) and pharmaceutical research.[1] Its physical and chemical properties are critical for its application in the synthesis of complex peptides and therapeutic agents.[1][2] The Boc group enhances stability and solubility in organic solvents, facilitating controlled peptide bond formation while preserving the stereochemical integrity of the isoleucine side chain.[1][2] This document provides a comprehensive overview of the core physical characteristics of Boc-L-isoleucine, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Chemical and Physical Properties

The fundamental properties of Boc-L-isoleucine are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

Table 1: General and Chemical Properties of Boc-L-Isoleucine
PropertyValue
Chemical Name N-(tert-Butoxycarbonyl)-L-isoleucine[3]
Synonyms Boc-L-Ile-OH, Boc-(2S,3S)-2-amino-3-methylpentanoic acid[1][4]
CAS Number 13139-16-7[1][2]
Molecular Formula C₁₁H₂₁NO₄[1][4]
Molecular Weight 231.29 g/mol [3][5][6]
Appearance White to off-white crystalline powder or chunks[1][2][7]
Purity ≥ 97-99%[1][3]
EC Number 236-074-8[3][7]
BRN 1711700[6][7]
Table 2: Physicochemical Data of Boc-L-Isoleucine
PropertyValueConditions
Melting Point 66-73 °C[1][3][6]Literature values vary slightly.
Boiling Point 356 °C (estimated)At 760 mmHg[7]
Solubility Soluble in methanol, DMSO, acetic acid.[2][6] Insoluble in water.[2][6][7]
Optical Rotation [α] +2.7° to +4°[α]²⁰/D, c=2 in acetic acid[3][8]; [α]D20 = +4 ± 2º, c=2 in MeOH[1]
pKa 4.03 ± 0.22 (Predicted)
Storage Conditions 0-8°C, Keep in dark place, Sealed in dry[1][2][6]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of Boc-L-isoleucine are provided below. These protocols are generalized and may require optimization based on available instrumentation and laboratory conditions.

Melting Point Determination

The melting point is a crucial indicator of purity.[2] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[2]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

  • Sample Preparation: Finely powder a small amount of dry Boc-L-isoleucine.[5] Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6][7]

  • Apparatus Setup:

    • Thiele Tube: Attach the capillary tube to a calibrated thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[5] Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil), ensuring the rubber band is above the liquid level.[5]

    • Digital Melting Point Apparatus: Place the capillary tube into the designated slot in the apparatus.[2]

  • Heating: Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[5]

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).[2] The melting range is reported as T₁ - T₂.

  • Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container.[2]

Optical Rotation Measurement

Optical rotation confirms the enantiomeric identity of the compound. Boc-L-isoleucine is dextrorotatory, rotating plane-polarized light to the right (+).[9]

Methodology: Polarimetry

  • Solution Preparation: Accurately weigh a sample of Boc-L-isoleucine and dissolve it in a specified solvent (e.g., methanol or acetic acid) in a volumetric flask to achieve a precise concentration (c), typically 2 g/100 mL (c=2).[1][3][10]

  • Instrument Calibration: Calibrate the polarimeter by measuring the rotation of a blank sample (the pure solvent) and setting this value to zero.[11]

  • Sample Measurement: Rinse and fill the polarimeter sample tube (of a known path length, l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present.[12]

  • Data Acquisition: Place the sample tube in the polarimeter and measure the angle of rotation (α) at a specified temperature (e.g., 20°C) and wavelength (e.g., Sodium D-line, 589.3 nm).[11] Perform multiple readings and average the results.[11]

  • Calculation of Specific Rotation [α]: The specific rotation is calculated using Biot's Law:[12] [α] = α / (l × c) Where:

    • [α] is the specific rotation.

    • α is the observed rotation in degrees.

    • l is the path length in decimeters (dm).

    • c is the concentration in g/mL.[10]

Solubility Determination

Solubility information is vital for selecting appropriate solvents for reactions, purification, and analysis.

Methodology: Gravimetric Analysis

  • Equilibration: Add an excess amount of Boc-L-isoleucine to a known volume of the solvent to be tested (e.g., methanol, water) in a sealed vial.[13]

  • Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.[14]

  • Sample Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.

  • Solvent Evaporation: Place the accurately measured volume of the supernatant in a pre-weighed, dry vial. Evaporate the solvent completely under reduced pressure or in a fume hood.

  • Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved Boc-L-isoleucine.

  • Calculation: Calculate the solubility in terms of g/L or mg/mL.

Spectroscopic Analysis

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of Boc-L-isoleucine.

Methodology: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-25 mg of Boc-L-isoleucine in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.[3][15]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[16]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.[16]

  • Data Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

2.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology: Thin Solid Film Method

  • Sample Preparation: Dissolve a small amount (~50 mg) of Boc-L-isoleucine in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[1]

  • Film Deposition: Place a drop of this solution onto a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1]

  • Analysis: Identify the characteristic absorption bands for the functional groups present, such as the N-H stretch, C=O stretches (from the carbamate and carboxylic acid), and C-H stretches.

Visualization of Workflows

Synthesis Workflow

Boc-L-isoleucine is typically synthesized by reacting L-isoleucine with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification reagent reagent process process product product wash wash final final Ile L-Isoleucine Stir Dissolve & Cool (Ice Bath) Ile->Stir NaOH 1M NaOH (aq) NaOH->Stir Boc2O Di-tert-butyl dicarbonate in Dioxane AddBoc Slowly Add Boc₂O Boc2O->AddBoc Stir->AddBoc React Stir at Room Temp (24 hours) AddBoc->React AdjustpH Adjust pH to 10 (1M NaOH) React->AdjustpH EtherWash Wash with Ether AdjustpH->EtherWash Acidify Acidify Aqueous Phase to pH 2 (1M HCl) EtherWash->Acidify Extract Extract with Ethyl Acetate (EtOAc) Acidify->Extract Dry Dry Organic Phases (Na₂SO₄) Extract->Dry Evaporate Remove Solvent (Reduced Pressure) Dry->Evaporate FinalProduct Boc-L-Isoleucine Evaporate->FinalProduct

Caption: Workflow for the synthesis of Boc-L-isoleucine.

Physical Characterization Workflow

A logical workflow ensures comprehensive characterization of the synthesized or procured Boc-L-isoleucine.

Characterization_Workflow start_node Boc-L-Isoleucine Sample test_node test_node data_node data_node decision_node decision_node final_node Verified Product start start visual Visual Inspection start->visual appearance Appearance: White Crystalline Solid? visual->appearance mp Melting Point Determination appearance->mp mp_data Melting Range: 66-73 °C? mp->mp_data spec Spectroscopic Analysis mp_data->spec ir FT-IR spec->ir nmr ¹H & ¹³C NMR spec->nmr ir_data Correct Functional Groups? ir->ir_data nmr_data Correct Structure Confirmed? nmr->nmr_data chiral Chiral Analysis ir_data->chiral nmr_data->chiral polarimetry Polarimetry chiral->polarimetry op_rot_data Optical Rotation: Positive Value? polarimetry->op_rot_data final_check All Specs Met? op_rot_data->final_check verified verified final_check->verified

Caption: Logical workflow for physical characterization.

References

Solubility of Boc-L-Isoleucine-OH in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH), a crucial building block in peptide synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.

Physicochemical Properties of this compound

  • Molecular Formula: C₁₁H₂₁NO₄

  • Molecular Weight: 231.29 g/mol

  • Appearance: White to off-white crystalline powder

  • CAS Number: 13139-16-7

Quantitative and Qualitative Solubility Data

While comprehensive quantitative data for this compound across a wide range of organic solvents is not extensively published, the following table summarizes available information from various sources. It is important to note that solubility can be influenced by factors such as temperature, the specific form of the solute (e.g., anhydrous vs. hemihydrate), and the purity of both the solute and the solvent.

Solvent FamilySolventChemical FormulaTypeQuantitative SolubilityQualitative SolubilityReference(s)
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic≥ 200 mg/mL-[1]
Chlorinated Dichloromethane (CH₂Cl₂)CH₂Cl₂Nonpolar~115.6 mg/mL (1 mmole in 2 mL)Clearly Soluble[2]
Alcohols Methanol (MeOH)CH₃OHPolar Protic-Soluble, Slightly Soluble[3]
Carboxylic Acids Acetic AcidCH₃COOHPolar Protic-Soluble, Slightly Soluble[3]
Aqueous WaterH₂OPolar Protic-Insoluble[3]

Note: The quantitative data for Dichloromethane is calculated based on the observation of 1 mmole of this compound dissolving in 2 mL of the solvent. The term "Slightly Soluble" indicates that while the compound dissolves, its saturation limit may be relatively low.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol is a generalized procedure that can be readily adapted for the determination of this compound solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps or sealed flasks

  • Constant temperature shaker or orbital incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument (e.g., UPLC-MS)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The exact time to reach equilibrium may need to be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC.

    • Analyze the filtered saturated solution sample using the same analytical method. The sample may require dilution with the solvent to fall within the linear range of the calibration curve.

    • Using the calibration curve, determine the concentration of this compound in the (diluted) sample.

    • Calculate the original solubility in the solvent, accounting for any dilution factors. The solubility is typically expressed in mg/mL or g/100 mL.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add Excess Solid This compound to Vial prep2 Add Known Volume of Solvent prep1->prep2 prep3 Seal Vial prep2->prep3 equil1 Agitate at Constant Temperature (24-48h) prep3->equil1 sample1 Settle Excess Solid equil1->sample1 sample2 Withdraw Supernatant sample1->sample2 sample3 Filter Supernatant sample2->sample3 analysis2 Analyze Filtered Sample sample3->analysis2 analysis1 Prepare Standard Solutions & Calibration Curve (HPLC) analysis1->analysis2 analysis3 Calculate Solubility analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

References

Synthesis and Preparation of N-Boc-L-isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of N-Boc-L-isoleucine, a crucial building block in peptide synthesis and pharmaceutical development.[1][2] This document details the most common and effective synthetic methodologies, complete with experimental protocols and quantitative data to support reproducibility and optimization.

Introduction

N-tert-butyloxycarbonyl-L-isoleucine (N-Boc-L-isoleucine) is a derivative of the essential amino acid L-isoleucine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[3][4] This protection is a fundamental strategy in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), as it prevents the amine from participating in unwanted side reactions.[5][6] The Boc group is favored for its stability under a wide range of conditions and its facile, acid-labile removal.[3][5] The reliable synthesis of high-purity N-Boc-L-isoleucine is therefore a critical first step in the development of many peptide-based therapeutics and other complex organic molecules.[1][2]

Core Synthesis Methodology: Protection with Di-tert-butyl Dicarbonate

The most prevalent method for the synthesis of N-Boc-L-isoleucine involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under basic conditions.[5][] This reaction proceeds via nucleophilic attack of the deprotonated amino group of L-isoleucine on one of the carbonyl carbons of the Boc anhydride.[8] The resulting unstable intermediate then collapses, eliminating tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butanol.[8]

General Reaction Scheme

Synthesis of N-Boc-L-isoleucine cluster_reactants Reactants cluster_products Products L_Isoleucine L-Isoleucine reagents Base (e.g., NaOH, NaHCO₃) Solvent (e.g., Dioxane/Water, THF/Water) L_Isoleucine->reagents Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_Anhydride->reagents N_Boc_L_Isoleucine N-Boc-L-isoleucine Byproducts tert-Butanol + CO₂ reagents->N_Boc_L_Isoleucine reagents->Byproducts

Caption: General reaction scheme for the synthesis of N-Boc-L-isoleucine.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of N-Boc-L-isoleucine, derived from established literature procedures.

Protocol 1: Dioxane/Water System with Sodium Hydroxide

This protocol is a widely cited and effective method for the Boc protection of L-isoleucine.

Materials:

  • L-Isoleucine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dioxane

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve L-isoleucine (1.0 eq) in a 1 M NaOH solution and cool the mixture in an ice bath.[9][10]

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) dissolved in dioxane.[9][10]

  • Stir the reaction mixture at ambient temperature for 24 hours.[9][10]

  • Adjust the pH of the reaction solution to 10 with 1 M NaOH and add diethyl ether for phase separation.

  • Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[9][10]

  • Extract the aqueous phase with ethyl acetate (3x).[9][10]

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[9][10]

  • Remove the solvent under reduced pressure to yield N-Boc-L-isoleucine.[9][10]

Protocol 2: Tetrahydrofuran/Water System with Sodium Bicarbonate

This protocol offers an alternative solvent and base system.

Materials:

  • L-Isoleucine methyl ester hydrochloride (can be prepared from L-isoleucine and thionyl chloride in methanol)[11]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve the L-isoleucine derivative in a 1:1 mixture of THF and water.[11]

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (1.0 eq).[11]

  • Stir the mixture at room temperature for 10 hours.[11]

  • Remove the volatile components of the reaction mixture in vacuo.[11]

  • Dilute the remaining solution with water and extract with ethyl acetate (3x).[11]

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the N-Boc-L-isoleucine derivative.[11]

Data Presentation

The following table summarizes key quantitative data from the described synthetic protocols.

ParameterProtocol 1Source
Starting Material L-Isoleucine[9][10]
Reagents Di-tert-butyl dicarbonate, NaOH, Dioxane, Water[9][10]
Stoichiometry L-Isoleucine (1.0 eq), Boc₂O (1.2 eq)[9][10]
Reaction Time 24 hours[9][10]
Temperature Ambient[9][10]
Yield 95%[9][10]
Purification Liquid-liquid extraction, drying, and solvent removal[9][10]
Final Product Form Colorless oil[9][10]

Experimental Workflow and Logic

The synthesis of N-Boc-L-isoleucine follows a logical workflow designed to ensure complete reaction and effective purification.

Experimental Workflow A Dissolution of L-Isoleucine B Addition of Boc Anhydride A->B Cooling to 0°C C Reaction B->C Stirring D Work-up and Extraction C->D pH adjustment E Purification and Isolation D->E Drying and solvent removal F Characterization E->F Spectroscopic analysis

Caption: A typical experimental workflow for the synthesis of N-Boc-L-isoleucine.

Characterization

The final product, N-Boc-L-isoleucine, is typically a white crystalline powder or a colorless oil.[9] It is soluble in methanol and insoluble in water.[9]

Physical Properties:

  • Melting Point: 66-69 °C[9]

  • Optical Activity: [α]20/D +2.7° (c = 2 in acetic acid)

Spectroscopic Data:

  • ¹H NMR (500 MHz, CDCl₃) δ: 5.02 (d, J = 8.9 Hz, 1H), 4.30 (dd, J = 8.9, 4.6 Hz, 1H), 1.83-1.99 (m, 1H), 1.46-1.54 (m, 1H), 1.46 (s, 9H), 1.15-1.29 (m, 1H), 0.98 (d, J = 7 Hz, 3H), 0.94 (t, J = 7.3 Hz, 3H).[9][10]

  • ¹³C NMR (125 MHz, CDCl₃) δ: 177.2, 155.9, 80.2, 58.0, 37.9, 28.5, 25.0, 15.7, 11.8.[9][10]

Conclusion

The synthesis of N-Boc-L-isoleucine via the reaction of L-isoleucine with di-tert-butyl dicarbonate is a robust and high-yielding method. The protocols outlined in this guide, supported by the provided quantitative data, offer a solid foundation for researchers and professionals in the fields of peptide synthesis and drug development. Careful execution of these procedures will consistently yield high-purity N-Boc-L-isoleucine, a critical component for the advancement of pharmaceutical and biotechnological research.

References

The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex molecules. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the mechanism of action of the Boc protecting group, including detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key mechanistic and procedural pathways.

Core Concepts: Protection and Deprotection

The utility of the Boc group lies in its ability to temporarily mask the nucleophilicity and basicity of primary and secondary amines, preventing them from undergoing unwanted side reactions during subsequent synthetic transformations. The process involves two key steps: the introduction of the Boc group (protection) and its subsequent removal (deprotection).

Boc Protection Mechanism

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.[3] While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP) is common to neutralize the liberated proton and drive the reaction to completion.[4][5]

Mechanism of N-Boc protection using Boc anhydride.
Boc Deprotection Mechanism

The removal of the Boc group is typically achieved under acidic conditions.[4] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[6] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7] The tert-butyl cation can be trapped by scavengers or deprotonate to form isobutene.[2]

Acid-catalyzed deprotection of a Boc-protected amine.

Quantitative Data for Comparison

The efficiency of Boc protection and deprotection can be influenced by various factors including the substrate, solvent, base, acid, and reaction temperature. The following tables summarize typical reaction conditions and yields for the protection and deprotection of various amines.

Table 1: N-Boc Protection of Various Amines

Amine SubstrateReagentSolventBaseTime (h)Yield (%)Reference
Aniline(Boc)₂OTHF/H₂ONaHCO₃1295[8]
Benzylamine(Boc)₂ODichloromethaneTriethylamine298[8]
Piperidine(Boc)₂ODichloromethane-1290[9]
Glycine methyl ester(Boc)₂ODioxane/H₂ONaHCO₃492[2]
L-Alanine(Boc)₂ODioxane/H₂ONaOH588[2]

Table 2: N-Boc Deprotection under Various Acidic Conditions

N-Boc SubstrateAcidSolventTemperature (°C)TimeYield (%)Reference
N-Boc-anilineTFA (50%)DichloromethaneRoom Temp.30 min>95[10]
N-Boc-piperidine4M HClDioxaneRoom Temp.1 h>99[11]
N-Boc-L-tryptophanTFA (50%)DichloromethaneRoom Temp.1 h90[12]
N-Boc-dipeptideTFA (50%)DichloromethaneRoom Temp.2 h85[12]
N-Boc-benzylamine4M HClDioxaneRoom Temp.2 h96[4]

Table 3: Kinetic Data for N-Boc Deprotection

Studies have shown that the rate of N-Boc cleavage often exhibits a second-order dependence on the concentration of strong acids like HCl.[1][7][13][14] This implies that the reaction involves two molecules of the acid in the rate-determining step. In contrast, deprotection with trifluoroacetic acid (TFA) can show a more complex kinetic profile, sometimes exhibiting an inverse dependence on the trifluoroacetate concentration.[7][13]

AcidSubstrateKinetic OrderKey ObservationReference
HClBoc-protected amineSecond-orderRate is proportional to [HCl]²[1][7][13]
H₂SO₄Boc-protected amineSecond-orderSimilar kinetics to HCl[1][7][13]
Methane sulfonic acidBoc-protected amineSecond-orderSimilar kinetics to HCl[1][7][13]
TFABoc-protected amineComplexCan show inverse dependence on [TFA][7][13]

Table 4: Stability of the Boc Group at Various pH ranges

The Boc group is generally stable to basic and neutral conditions, making it orthogonal to many other protecting groups. However, it is labile under acidic conditions.

pH RangeStabilityConditions
> 7StableResistant to most basic and nucleophilic reagents.
4 - 7Generally StableStable for short periods, but slow hydrolysis can occur over extended time.
< 4LabileRapidly cleaved, especially with strong acids (pH < 2).[]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA) (1.2 equiv) or saturated aqueous NaHCO₃)

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • If using a base like triethylamine, add it to the solution and stir for 5-10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate to the reaction mixture portion-wise or as a solution in the same solvent.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, if an organic solvent was used, wash the reaction mixture with water, followed by a saturated aqueous solution of NaHCO₃, and then brine. If an aqueous solvent system was used, extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.

  • Purify the product by column chromatography on silica gel if necessary.

Boc Protection Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve_Amine Dissolve amine in solvent Add_Base Add base (optional) Dissolve_Amine->Add_Base Add_Boc_Anhydride Add (Boc)₂O Add_Base->Add_Boc_Anhydride Stir Stir at room temperature Add_Boc_Anhydride->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Aqueous work-up Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify If necessary

General experimental workflow for N-Boc protection.
General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the removal of the N-Boc group using TFA in dichloromethane.

Materials:

  • N-Boc protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the solution (typically 20-50% v/v).

  • Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ will evolve.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

General Procedure for N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol describes a general procedure for the removal of the N-Boc group using a solution of HCl in dioxane.

Materials:

  • N-Boc protected amine (1.0 equiv)

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the N-Boc protected amine in a minimal amount of an appropriate solvent (e.g., methanol, dichloromethane) or use it neat in a round-bottom flask.

  • Add the 4M HCl in dioxane solution to the substrate.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, the hydrochloride salt of the deprotected amine often precipitates.

  • Collect the solid by filtration and wash it with anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain the amine hydrochloride salt.

Conclusion

The Boc protecting group remains an indispensable tool in organic synthesis due to its predictable reactivity and ease of handling. A thorough understanding of its mechanism of action, stability profile, and the nuances of its introduction and removal is crucial for its effective application in the synthesis of complex molecules. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully employ the Boc protecting group in their synthetic endeavors.

References

Safeguarding the Integrity of Boc-L-Isoleucine Hemihydrate: A Technical Guide to Optimal Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the recommended storage conditions for Boc-L-Isoleucine-OH hemihydrate (Boc-L-Ile-OH hemihydrate), a critical reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals to ensure the compound's stability, purity, and performance in sensitive applications.

This compound hemihydrate is a derivative of the amino acid isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group. This protecting group is instrumental in peptide synthesis, allowing for the controlled, stepwise addition of amino acid residues. The stability of this compound is crucial for achieving high yields and purity in the final peptide product.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the quality of this compound hemihydrate. The primary storage recommendations, compiled from various supplier safety data sheets and technical documents, are summarized below.

ParameterRecommended ConditionSource
Temperature 0 - 8 °C (Refrigerated)[1][2][]
Atmosphere Keep container tightly closed in a well-ventilated place.[4]
Moisture Protect from moisture.[4]
Incompatible Materials Avoid contact with strong oxidizing agents.[2][4]

Handling and Experimental Workflow

The following diagram outlines the recommended workflow for handling this compound hemihydrate from receipt to use in an experimental setting. This workflow is designed to minimize exposure to adverse conditions and maintain the integrity of the compound.

A Receival of this compound hemihydrate B Inspect Container for Damage A->B C Store Immediately at 0-8 °C B->C No Damage I Quarantine if Damaged B->I Damage Found D Equilibrate to Room Temperature Before Use C->D E Weigh in a Controlled Environment (e.g., Glovebox) D->E F Use in Experiment E->F G Reseal Container Tightly F->G H Return to 0-8 °C Storage G->H

Figure 1. Recommended handling workflow for this compound hemihydrate.

Potential Degradation Pathway

Improper storage of this compound hemihydrate can lead to its degradation, primarily through hydrolysis of the Boc protecting group or reaction with incompatible materials. The following diagram illustrates a simplified potential degradation pathway.

cluster_0 Improper Storage Conditions A Exposure to Moisture/High Humidity E Hydrolysis of Boc Group A->E B Elevated Temperatures B->E C Contact with Oxidizing Agents G Oxidation C->G D This compound hemihydrate (Stable) D:e->E:w D:e->G:w F L-Isoleucine + tert-Butanol + CO2 (Degradation Products) E->F H Undefined Degradation Products G->H

References

A Technical Overview of Boc-L-isoleucine: Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in peptide synthesis and drug development, a precise understanding of the chemical and physical properties of protected amino acids is paramount. This guide provides an in-depth look at Boc-L-isoleucine, a commonly used derivative of the amino acid L-isoleucine.

Boc-L-isoleucine is an L-isoleucine molecule where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a critical step in peptide synthesis, preventing unwanted reactions at the amino terminus while the carboxyl group of the amino acid is activated for peptide bond formation.

Physicochemical Properties

The fundamental properties of Boc-L-isoleucine are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueReferences
Molecular Formula C₁₁H₂₁NO₄[1][2][3][4][5]
Molecular Weight 231.3 g/mol [1][2]
Alternate Molecular Weight 231.29 g/mol [3][4]
Appearance White to off-white crystalline powder[1][5]
CAS Number 13139-16-7[1][2][3]

Structural Representation

To visualize the molecular composition of Boc-L-isoleucine, the following diagram illustrates the relationship between the core L-isoleucine structure and the protective Boc group.

Boc_L_isoleucine_structure Structural components of Boc-L-isoleucine cluster_isoleucine L-Isoleucine Core cluster_boc Protecting Group Isoleucine Isoleucine Amino_Group α-Amino Group (-NH₂) Isoleucine->Amino_Group Carboxyl_Group Carboxyl Group (-COOH) Isoleucine->Carboxyl_Group Side_Chain sec-Butyl Side Chain Isoleucine->Side_Chain Boc_Group tert-Butyloxycarbonyl (Boc) Group Boc_Group->Amino_Group attached to

Structural components of Boc-L-isoleucine

This technical guide provides essential data for the effective use of Boc-L-isoleucine in research and development. No experimental protocols were cited in the generation of this fundamental data summary.

References

A Technical Guide to the Spectroscopic Analysis of Boc-L-Isoleucine (Boc-L-Ile-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data for N-(tert-Butoxycarbonyl)-L-isoleucine (Boc-L-Ile-OH), a crucial building block in peptide synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) [1]Multiplicity [1]Coupling Constant (J) in Hz [1]Chemical Shift (δ) in DMSO-d₆ (ppm) [2]
H-6 (CH₃)0.94t7.3Data not available
H-4 (CH₃)0.98d7.0Data not available
H-5a (CH₂)1.15-1.29m-Data not available
H-9/10/11 (Boc, 3xCH₃)1.46s-Data not available
H-5b (CH₂)1.46-1.54m (overlapped)-Data not available
H-3 (CH)1.83-1.99m-Data not available
H-2 (α-CH)4.30dd8.9, 4.6Data not available
NH5.02d8.9Data not available

Note: The spectrum in DMSO-d₆ is available but detailed peak assignments were not explicitly found in the provided search results. SpectraBase offers access to the full spectrum with a free account.[2]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm) [1]
C-611.8
C-415.7
C-525.0
C-9/10/11 (Boc, 3xCH₃)28.5
C-337.9
C-2 (α-C)58.0
C-8 (Boc, quat. C)80.2
C-7 (Boc, C=O)155.9
C-1 (COOH)177.2
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for this compound are presented below.

Frequency (cm⁻¹) [1]Intensity [1]Functional Group Assignment
3292weakO-H stretch (Carboxylic acid), N-H stretch (Amide)
2967mediumC-H stretch (Aliphatic)
2934weakC-H stretch (Aliphatic)
2880weakC-H stretch (Aliphatic)
1713strongC=O stretch (Carboxylic acid)
1661mediumC=O stretch (Amide I band, Boc group)
1504mediumN-H bend (Amide II band)
1368strongC-H bend (tert-butyl group)
1159strongC-O stretch (Boc group)

Experimental Protocols

NMR Spectroscopy Protocol (General)

This protocol outlines the general procedure for acquiring NMR spectra of amino acid derivatives like this compound.

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[1][2] The choice of solvent can affect the chemical shifts.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities (singlet, doublet, triplet, etc.).

IR Spectroscopy Protocol (Thin Solid Film Method)

This is a common and straightforward method for analyzing solid samples.[3][4]

  • Sample Preparation :

    • Place a small amount (approx. 5-10 mg) of solid this compound into a small vial or test tube.[4]

    • Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid completely.[3][4]

  • Film Casting :

    • Using a pipette, transfer a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[3][4]

    • Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[3] If the resulting spectrum is too weak, another drop of the solution can be added and dried.[4]

  • Data Acquisition :

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning :

    • After the analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis Sample This compound (Solid) Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Dissolve_IR Dissolve in Volatile Solvent Sample->Dissolve_IR NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolve_NMR->NMR_Spec Transfer to NMR Tube IR_Spec FT-IR Spectrometer Dissolve_IR->IR_Spec Cast Film on Salt Plate Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Spec->Process_IR Analyze_NMR Analyze NMR Spectrum (Shifts, Integration, Coupling) Process_NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Peak Assignment) Process_IR->Analyze_IR Structure Structural Elucidation Analyze_NMR->Structure Analyze_IR->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Boc-L-Isoleucine in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-isoleucine is an essential building block in the manual solid-phase peptide synthesis (SPPS) of peptides intended for research, therapeutic, and diagnostic applications.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function provides stability under various reaction conditions and is readily removed with mild acid, making it a cornerstone of orthogonal peptide synthesis strategies.[2][3] These application notes provide a comprehensive guide to the effective use of Boc-L-isoleucine in manual SPPS, addressing its unique characteristics, including the steric hindrance of its side chain, and offering detailed protocols for its successful incorporation into peptide sequences.[2]

Isoleucine's β-branched side chain presents a degree of steric hindrance that can impede coupling reactions, necessitating optimized protocols and the selection of appropriate reagents to ensure high yields and purity.[2] This document outlines best practices for handling Boc-L-isoleucine, from resin loading to the final cleavage of the synthesized peptide, to enable researchers to confidently and efficiently utilize this critical amino acid derivative.

Chemical and Physical Properties of Boc-L-Isoleucine

A thorough understanding of the physicochemical properties of Boc-L-isoleucine is fundamental to its successful application in peptide synthesis.

PropertyValue
Synonyms Boc-L-Ile-OH, N-(tert-Butoxycarbonyl)-L-isoleucine
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [4]
Appearance White crystalline powder[1]
Melting Point 69-73 °C[1]
Solubility Soluble in methanol, insoluble in water.[5]
Storage Store at 0-8°C[1]

Quantitative Data on Boc-L-Isoleucine in Manual SPPS

The following table summarizes representative quantitative data for the use of Boc-L-isoleucine in manual SPPS. These values are illustrative and can be influenced by the specific peptide sequence, resin, and other reagents used.

ParameterCoupling Reagent/ConditionTypical ValueKey Considerations
Coupling Efficiency HATU/DIPEA95-99%Highly efficient for sterically hindered amino acids like isoleucine.[6]
HBTU/DIPEA90-98%A reliable and widely used reagent, slightly less reactive than HATU for hindered couplings.[6]
DIC/HOBt85-95%A cost-effective option, but may require longer reaction times or double coupling for isoleucine.
Deprotection Time 50% TFA in DCM20-30 minStandard condition for complete Boc removal.[7] A 5-minute pre-wash is often recommended.[7]
Racemization Risk During coupling< 1%Generally low with urethane-protected amino acids like Boc-Ile. Minimized with activating agents like HOBt.
Cleavage Yield Anhydrous HF> 80%The standard and most effective method for cleaving peptides from Boc-compatible resins. Requires specialized equipment.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of a single coupling cycle in manual Boc-SPPS.

Boc_SPPS_Cycle Resin_Peptide_Boc Resin-Bound Peptide (Boc-Protected N-terminus) Deprotection Deprotection (50% TFA in DCM) Resin_Peptide_Boc->Deprotection 1. Resin_Peptide_NH3_TFA Resin-Bound Peptide (TFA Salt) Deprotection->Resin_Peptide_NH3_TFA Neutralization Neutralization (e.g., 10% DIEA in DCM) Resin_Peptide_NH3_TFA->Neutralization 2. Resin_Peptide_NH2 Resin-Bound Peptide (Free Amine) Neutralization->Resin_Peptide_NH2 Coupling Coupling (Boc-L-Isoleucine + Activator) Resin_Peptide_NH2->Coupling 3. Resin_Peptide_Boc_Ile Resin-Bound Peptide (Elongated with Ile) Coupling->Resin_Peptide_Boc_Ile Resin_Peptide_Boc_Ile->Resin_Peptide_Boc Repeat for next amino acid

Caption: A single cycle in manual Boc-SPPS.

Experimental Protocols

Detailed methodologies for the key steps in manual solid-phase peptide synthesis using Boc-L-isoleucine are provided below. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and available laboratory equipment.

Resin Preparation and Swelling
  • Resin Selection : Choose a suitable resin for Boc chemistry, such as Merrifield, PAM, or MBHA resin, depending on whether a C-terminal acid or amide is desired.

  • Resin Swelling :

    • Place the desired amount of resin in a reaction vessel.

    • Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

First Amino Acid Loading (Merrifield Resin - Cesium Salt Method)
  • Cesium Salt Formation :

    • Dissolve Boc-L-isoleucine (1.5-2.0 equivalents relative to the resin substitution) in a suitable solvent like methanol or DMF.

    • Add cesium carbonate (Cs₂CO₃) (0.5 equivalents) and stir until the Boc-L-isoleucine is fully dissolved and the reaction to form the cesium salt is complete.

    • Remove the solvent under reduced pressure.

  • Resin Loading :

    • Dissolve the dried Boc-L-isoleucine cesium salt in DMF.

    • Add the solution to the swelled Merrifield resin.

    • Heat the mixture at 50°C for 12-24 hours with agitation.

  • Washing :

    • After the reaction, wash the resin sequentially with DMF, a mixture of DMF and water, methanol, and finally DCM.

    • Dry the resin under vacuum.

Standard Cycle for Peptide Chain Elongation

The following diagram outlines the workflow for a standard elongation cycle.

Peptide_Elongation_Workflow start Start with Resin-Bound Peptide (N-terminal Boc) deprotection 1. Boc Deprotection (50% TFA in DCM, 20-30 min) start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM, 2 x 2 min) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling (Boc-L-Isoleucine, Coupling Reagent, Activator in DMF/DCM) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 monitoring 7. Monitoring (Optional) (Kaiser Test) wash3->monitoring end Proceed to Next Cycle or Final Cleavage monitoring->end

Caption: Workflow for a peptide elongation cycle.

  • Boc Deprotection :

    • Swell the resin-bound peptide in DCM.

    • Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM.

    • Agitate for 20-30 minutes at room temperature.[7] A shorter pre-wash of 5 minutes can be beneficial.[7]

    • Drain the deprotection solution.

  • Washing :

    • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

    • Wash with isopropanol (IPA) (2 times) and then again with DCM (3-5 times).

  • Neutralization :

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat this step.

    • Wash the resin thoroughly with DCM (5-7 times) to remove excess base.

  • Coupling of Boc-L-Isoleucine :

    • Pre-activation (recommended for the sterically hindered Boc-L-Isoleucine) :

      • In a separate vessel, dissolve Boc-L-isoleucine (3 equivalents relative to the resin substitution), a coupling reagent such as HBTU or HATU (3 equivalents), and an activator like HOBt (3 equivalents) in DMF.

      • Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes.

    • Coupling Reaction :

      • Add the pre-activated Boc-L-isoleucine solution to the neutralized resin-bound peptide.

      • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Washing :

    • After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring the Coupling Reaction (Optional but Recommended) :

    • The Kaiser test can be performed to detect the presence of unreacted primary amines. A positive result (blue color) indicates incomplete coupling, and a second coupling step may be necessary.

Final Cleavage and Deprotection (Anhydrous HF)

Caution : Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Preparation :

    • The N-terminal Boc group of the final peptide must be removed prior to HF cleavage.

    • Thoroughly dry the peptide-resin under high vacuum.

  • Cleavage :

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add a scavenger, such as anisole or p-cresol, to the vessel.

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • Work-up :

    • Evaporate the HF under a stream of nitrogen or under vacuum.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

    • Extract the peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

    • Lyophilize the aqueous extract to obtain the crude peptide.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Conclusion

Boc-L-isoleucine is a vital component in the synthesis of a wide array of peptides. While its steric hindrance requires careful consideration in the selection of coupling reagents and reaction conditions, the protocols outlined in these application notes provide a robust framework for its successful incorporation into peptide chains using manual solid-phase synthesis. By adhering to these guidelines, researchers can achieve high-quality peptides for their diverse applications in science and drug development.

References

Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a vast range of applications, from basic research to drug development. The Boc (tert-butyloxycarbonyl) strategy is a well-established method in SPPS. However, the incorporation of certain amino acids presents significant challenges. Boc-L-Isoleucine (Boc-L-Ile-OH) is a sterically hindered amino acid, and its bulky side chain can impede the efficiency of peptide bond formation. This can lead to lower yields, incomplete reactions, and the formation of deletion sequences.

The selection of an appropriate coupling reagent is critical to overcoming the steric hindrance associated with this compound and ensuring the integrity of the peptide chain. This document provides detailed application notes on the use of common coupling reagents for the incorporation of this compound in SPPS, with a focus on the widely used aminium salts HBTU and HATU. Detailed protocols for their use are also provided.

Application Notes

Challenges in Coupling this compound

The primary challenge in coupling this compound is the steric hindrance presented by its β-branched side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of acylation. Inefficient coupling can result in a significant portion of the peptide chains being left unreacted, leading to the formation of deletion peptides that are difficult to separate from the target peptide.

Furthermore, the prolonged reaction times and more forcing conditions sometimes required for hindered amino acids can increase the risk of side reactions, including racemization. Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are often difficult to purify and can have significantly altered biological activity.

Selection of Coupling Reagents

The choice of coupling reagent is a key factor in achieving high coupling efficiency and minimizing side reactions. Modern coupling reagents, particularly aminium and phosphonium salts, are generally preferred for difficult couplings due to their high reactivity and ability to suppress racemization.

Comparison of Common Coupling Reagents for Hindered Amino Acids:

Reagent Full Name Type Key Features & Considerations
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium HexafluorophosphateAminium SaltA widely used and effective coupling reagent. Forms an HOBt active ester. Can cause guanidinylation of the N-terminal amine if used in excess.[1][2]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium HexafluorophosphateAminium SaltMore reactive than HBTU due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt moiety.[1][3] Generally results in faster couplings and reduced racemization.[1] Preferred for difficult couplings.[1]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium HexafluorophosphateAminium SaltReactivity is generally considered to be between that of HBTU and HATU. The 6-chloro substituent on the benzotriazole ring enhances the reactivity of the active ester.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium HexafluorophosphatePhosphonium SaltA non-carcinogenic alternative to BOP.[3] Efficient for peptide bond formation and does not cause guanidinylation, making it suitable for cyclization reactions where the reagent may be in excess.[3]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium HexafluorophosphateUronium SaltA third-generation coupling reagent with high efficiency, often comparable to HATU.[1][4] It is based on OxymaPure, which is a non-explosive and less allergenic alternative to HOBt and HOAt.[3][4]
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimide/AdditiveA cost-effective and widely used coupling method. HOBt is added to suppress racemization and increase the reaction rate.[1] The byproduct, diisopropylurea (DIU), is soluble in DMF, making it suitable for SPPS.[4]

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in SPPS. These protocols may need to be optimized based on the specific peptide sequence, the resin used, and the scale of the synthesis.

General SPPS Cycle Steps
  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide.

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.

    • Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).

    • Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine.

    • Wash the resin with Isopropanol (IPA) and then DCM.

    • Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.

    • Wash the resin thoroughly with DCM or DMF to remove excess base.

    • Alternatively, an in situ neutralization protocol can be used where the base is added simultaneously with the activated amino acid.[5]

Protocol 1: Coupling of this compound using HBTU

This protocol utilizes HBTU as the coupling reagent with pre-activation of the amino acid.

Materials:

  • This compound

  • HBTU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Pre-activation:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin substitution) and HBTU (3-4 equivalents) in a minimal amount of DMF.

    • Add DIEA (6-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling:

    • Add the pre-activated this compound solution to the swollen and neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For a particularly difficult coupling, the reaction time can be extended.

  • Monitoring the Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (no color change) indicates the completion of the coupling reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Coupling of this compound using HATU

This protocol is recommended for difficult couplings due to the higher reactivity of HATU.

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Pre-activation:

    • In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF or NMP.

    • Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling:

    • Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.

    • Agitate the mixture at room temperature. Due to the higher reactivity of HATU, coupling times are often shorter than with HBTU, typically ranging from 30 minutes to 1 hour.

  • Monitoring the Reaction:

    • Monitor the reaction progress using the ninhydrin test.

  • Washing:

    • Upon completion, drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

Visualizations

Chemical Structures cluster_Boc_Ile_OH This compound cluster_HBTU HBTU cluster_HATU HATU Boc_Ile_OH HBTU HATU

Caption: Chemical structures of this compound, HBTU, and HATU.

SPPS_Workflow start Start with Resin-Bound Peptide (N-terminal Boc-protected) deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIEA in DCM/DMF) wash1->neutralization wash2 Wash (DCM/DMF) neutralization->wash2 coupling Coupling wash2->coupling preactivation Pre-activate this compound (Coupling Reagent + DIEA in DMF) preactivation->coupling wash3 Wash (DMF, DCM) coupling->wash3 monitor Monitor Completion (Ninhydrin Test) wash3->monitor monitor->coupling Incomplete, Recouple next_cycle Proceed to Next Cycle monitor->next_cycle Coupling Complete next_cycle->deprotection Repeat for next amino acid end Final Cleavage & Purification next_cycle->end Final amino acid coupled

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Activation_Mechanism Aminium Salt Activation Mechanism BocAA Boc-AA-COO⁻ (from this compound + DIEA) ActiveEster Active Ester (Boc-AA-OBt/OAt) BocAA->ActiveEster Aminium Aminium Salt (e.g., HBTU/HATU) Aminium->ActiveEster Tetramethylurea Tetramethylurea ActiveEster->Tetramethylurea PeptideBond Boc-AA-NH-Peptide-Resin ActiveEster->PeptideBond PeptideAmine H₂N-Peptide-Resin PeptideAmine->PeptideBond HOBt HOBt/HOAt PeptideBond->HOBt

Caption: Simplified activation and coupling mechanism using aminium salts.

References

Application Notes and Protocols for the Activation of Boc-L-Isoleucine with DIC/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the effective activation of the carboxylic acid group of an N-protected amino acid is a critical step to ensure efficient amide bond formation and high-purity end products. This document provides detailed application notes and protocols for the activation of Boc-L-isoleucine using the N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) coupling reagent system.

Boc-L-isoleucine presents a unique challenge due to the steric hindrance posed by its β-branched side chain, which can impede the coupling reaction. The DIC/HOBt method is a widely used, cost-effective approach for activating amino acids. DIC acts as the carbodiimide coupling agent, facilitating the formation of a reactive intermediate, while HOBt serves as an additive to suppress racemization and improve reaction rates by forming a more reactive HOBt-ester.[1]

These notes will provide a comparative overview of DIC/HOBt with other common coupling reagents, detailed experimental protocols for both solid-phase and solution-phase applications, and troubleshooting guidance for challenges associated with the coupling of this sterically hindered amino acid.

Data Presentation

The selection of a coupling reagent is a critical parameter in peptide synthesis, directly impacting yield, purity, and reaction kinetics. Below is a summary of quantitative and qualitative data comparing the performance of DIC/HOBt with other common coupling reagents for sterically hindered amino acids like Boc-L-isoleucine.

Table 1: Comparison of Common Coupling Reagents for Boc-L-Isoleucine

Coupling ReagentTypical YieldRacemization RiskCoupling TimeKey Advantages & Disadvantages
DIC/HOBt Good (70-90%)[2]Low to Moderate[1]1 - 4 hours[3]Advantages: Cost-effective, soluble urea byproduct.[1] Disadvantages: Slower for hindered couplings, can be less efficient than uronium salts.[3]
HBTU/DIEA High (>90%)[2]Low[1]15 - 60 minutes[3]Advantages: High reactivity, good for hindered amino acids. Disadvantages: Higher cost, potential for guanidinylation side reaction.[1]
HATU/DIEA High (>90%)[2]Very Low[1]15 - 45 minutes[3]Advantages: Very high reactivity, low racemization, effective for difficult couplings.[1] Disadvantages: Higher cost than HBTU.[2]
EDC/HOBt Good (70-90%)[2]Low to Moderate[2]1 - 4 hoursAdvantages: Water-soluble byproducts are easily removed.[1] Disadvantages: Generally lower reactivity compared to uronium salts.[2]

Signaling Pathways and Experimental Workflows

Activation Mechanism of Boc-L-Isoleucine with DIC/HOBt

The activation of Boc-L-isoleucine with DIC and HOBt proceeds through a multi-step mechanism to form a highly reactive intermediate that is less prone to racemization. This intermediate then readily reacts with a primary amine to form the desired amide bond.

Activation_Mechanism Boc_Ile Boc-L-Isoleucine O_Acylisourea O-Acylisourea Intermediate Boc_Ile->O_Acylisourea + DIC DIC DIC DIC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt DIU Diisopropylurea (soluble byproduct) O_Acylisourea->DIU HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Peptide_Bond Peptide Bond Formation HOBt_Ester->Peptide_Bond + Primary Amine Amine Primary Amine (R-NH2) Amine->Peptide_Bond SPPS_Workflow cluster_cycle Single Coupling Cycle Resin_Prep 1. Resin Swelling (DCM) Deprotection 2. Boc Deprotection (TFA in DCM) Resin_Prep->Deprotection Washing1 3. Washing (DCM, IPA) Deprotection->Washing1 Neutralization 4. Neutralization (DIEA in DCM/DMF) Washing1->Neutralization Washing2 5. Washing (DCM) Neutralization->Washing2 Coupling 7. Coupling to Resin Washing2->Coupling Activation 6. Pre-activation of Boc-L-Isoleucine (DIC/HOBt in DMF) Activation->Coupling Washing3 8. Final Washing (DMF, DCM) Coupling->Washing3 Monitoring 9. Monitoring (Ninhydrin Test) Washing3->Monitoring Monitoring->Deprotection Next Cycle

References

Application Notes and Protocols for the Deprotection of Boc-L-Isoleucine-OH using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis and general organic synthesis for the protection of amine functionalities.[1][2] Its widespread use is attributed to its stability under various reaction conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[1] This document provides detailed application notes and protocols for the TFA-mediated deprotection of Boc-L-Isoleucine-OH, a crucial step in the synthesis of peptides and other complex molecules. Isoleucine, being a sterically hindered amino acid, can sometimes present challenges in deprotection, making optimized protocols essential.[3]

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group with trifluoroacetic acid is an acid-catalyzed elimination reaction.[1] The mechanism proceeds through the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][4]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][4] It is important to perform this reaction in a well-ventilated area and not in a closed system to allow for the safe release of CO2.[4]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][4]

Boc_Deprotection_Mechanism Boc_Ile Boc-L-Ile-OH Protonated_Boc Protonated this compound Boc_Ile->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-Butyl Cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Ile_TFA_Salt L-Ile-OH • TFA Salt Carbamic_Acid->Ile_TFA_Salt Decarboxylation & Protonation CO2 CO₂ Carbamic_Acid->CO2 TFA TFA (H⁺)

Mechanism of TFA-Mediated Boc Deprotection of L-Isoleucine.

The Role of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid side chains (e.g., tryptophan, methionine).[3][5] To prevent these side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[5] Common scavengers include triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT).[3]

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by various factors including TFA concentration, solvent, temperature, and reaction time. The following table summarizes data from various studies on the deprotection of Boc-L-Isoleucine-OH and other relevant amino acids.

SubstrateReagents & ConditionsTimeYieldReference
This compoundThermal (150 °C)6 hNot Applicable[6]
This compoundH₂O, 150 °C6 h94%[6]
This compoundTTP-NTf₂, TFA (2 equiv.), 130 °C10 min98%[6]
Generic Boc-AA50% TFA in DCM30 minTypically >95%[3][7]
Generic Boc-AA25% TFA in DCM2 hNot Specified[8]
Generic Boc-AANeat TFA1-2 hNot Specified[8][9]
Hindered Boc-AA4M HCl in Dioxane30 min - 2 hNot Specified[3]

Note: "AA" denotes Amino Acid. TTP-NTf₂ refers to a specific ionic liquid used in the cited study.

Experimental Protocols

Below are detailed protocols for the deprotection of this compound in both solution-phase and solid-phase synthesis.

Protocol 1: Standard Solution-Phase Deprotection of this compound

This protocol is suitable for general-purpose deprotection of this compound in solution.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane, TIS), optional

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution to achieve a 1:1 (v/v) mixture (50% TFA/DCM).[3][7] If using a scavenger, it should be added to the reaction mixture at this stage (e.g., 1-5% TIS).

  • Reaction: Stir the reaction mixture at room temperature. For sterically hindered amino acids like isoleucine, the reaction time may need to be extended from the typical 30 minutes to 1-2 hours.[3]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until all the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess TFA in vacuo using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed.[3]

    • The resulting product will be the TFA salt of L-Isoleucine. If the free amine is required, a basic work-up can be performed by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by extraction and drying of the organic layer.

    • Alternatively, for precipitation, add the concentrated reaction mixture to a large volume of cold diethyl ether to precipitate the L-Isoleucine TFA salt. The precipitate can then be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Boc Deprotection

This protocol is designed for the removal of the N-terminal Boc group from a growing peptide chain attached to a solid support (e.g., Merrifield resin).[10]

Materials:

  • Boc-peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • DCM/TFA (1:1, v/v) deprotection solution

  • Isopropyl alcohol (IPA)

  • Solid-phase synthesis vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Boc-peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes.[7]

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution to the resin. Agitate the mixture for 20-30 minutes at room temperature.[7]

  • Washing: Drain the deprotection solution and wash the peptide-resin thoroughly to remove residual TFA and the cleaved Boc group. A typical washing sequence is:

    • DCM (3 times)

    • Isopropyl alcohol (IPA) (3 times) to shrink the resin and help remove trapped acid.[7]

    • DCM (3 times)

  • Neutralization (for subsequent coupling): Before the next amino acid coupling, the N-terminal amine TFA salt must be neutralized. This is typically done by washing the resin with a 5-10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) in DCM, until a neutral pH is achieved.

Experimental_Workflow cluster_solution Protocol 1: Solution-Phase cluster_solid Protocol 2: Solid-Phase (SPPS) sol_start Dissolve this compound in DCM sol_add_tfa Add TFA (and optional scavenger) at 0°C sol_start->sol_add_tfa sol_react Stir at Room Temperature (1-2 hours) sol_add_tfa->sol_react sol_monitor Monitor Reaction (TLC/LC-MS) sol_react->sol_monitor sol_workup Work-up: Evaporation / Precipitation sol_monitor->sol_workup sol_product L-Ile-OH • TFA Salt sol_workup->sol_product sp_swell Swell Resin in DCM sp_prewash Pre-wash with 50% TFA/DCM sp_swell->sp_prewash sp_deprotect Deprotect with 50% TFA/DCM (20-30 min) sp_prewash->sp_deprotect sp_wash Wash (DCM, IPA, DCM) sp_deprotect->sp_wash sp_neutralize Neutralize with Base (e.g., DIPEA) sp_wash->sp_neutralize sp_next Proceed to Next Coupling Step sp_neutralize->sp_next

References

Application Notes and Protocols for the Incorporation of Boc-L-Ile-OH into Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of hydrophobic peptides presents significant challenges, primarily due to their propensity for aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and difficult purification. The use of tert-butyloxycarbonyl (Boc) chemistry for Nα-protection is often advantageous for the synthesis of such sequences. Boc-L-isoleucine (Boc-L-Ile-OH), a β-branched amino acid, can be particularly challenging to incorporate due to steric hindrance. These application notes provide detailed protocols and strategies for the successful incorporation of this compound into hydrophobic peptides, focusing on overcoming common challenges and ensuring high purity and yield of the final product. Boc chemistry is often preferred over Fmoc chemistry for hydrophobic peptides as the acidic deprotection step protonates the N-terminus, which can disrupt the hydrogen bonding responsible for aggregation.[1]

Advantages of Boc Chemistry for Hydrophobic Peptides

Boc-based SPPS offers several advantages when synthesizing hydrophobic peptides, particularly those containing sterically hindered residues like isoleucine:

  • Reduced Aggregation: The repetitive acid treatment for Boc group removal protonates the terminal amine, which helps to disrupt inter-chain hydrogen bonding that leads to aggregation.[1]

  • Improved Solubility: The protonated peptide-resin may exhibit better swelling and solubility in the reaction solvents.

  • Higher Purity: By minimizing aggregation, Boc chemistry can lead to higher purity of the crude peptide compared to Fmoc strategies in the context of hydrophobic sequences.[]

Challenges in Incorporating this compound

The primary challenges associated with the incorporation of this compound into hydrophobic peptides include:

  • Steric Hindrance: The β-branched side chain of isoleucine can sterically hinder the coupling reaction, leading to incomplete acylation.

  • Peptide Aggregation: Hydrophobic sequences containing multiple isoleucine residues are highly prone to aggregation on the solid support, which can block reactive sites.

  • Difficult Cleavage: The final cleavage of the hydrophobic peptide from the resin can be challenging, requiring strong acids and optimized scavenger cocktails.

Experimental Protocols

The following protocols provide a comprehensive guide for the solid-phase synthesis of hydrophobic peptides containing this compound using Boc chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual solid-phase synthesis of a hydrophobic peptide on a Merrifield resin.

1. Resin Preparation and Swelling:

  • Place the Merrifield resin (chloromethylated polystyrene, 0.5-1.0 mmol/g substitution) in a reaction vessel.

  • Swell the resin in dichloromethane (DCM) for at least 30 minutes at room temperature.[3]

2. Attachment of the First Amino Acid (C-terminal):

  • The first Boc-protected amino acid is typically attached to the Merrifield resin as a cesium salt to prevent racemization.[4]

  • Dissolve the Boc-amino acid in a suitable solvent and react with cesium carbonate to form the cesium salt.

  • After removing the solvent, dissolve the salt in dimethylformamide (DMF).

  • Add the Boc-amino acid cesium salt solution to the swelled resin and heat at 50°C for 12-24 hours.

  • Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.

  • Dry the resin under vacuum.

3. Boc-SPPS Cycle for Peptide Elongation:

This cycle is repeated for each amino acid in the peptide sequence, including the incorporation of this compound.

  • Step 1: Boc Deprotection

    • Wash the peptide-resin with DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 5 minutes, drain, and then add a fresh portion of the TFA/DCM solution and agitate for an additional 20-25 minutes.[4]

    • Wash the resin with DCM and then isopropanol (IPA) to remove residual acid.[4]

  • Step 2: Neutralization

    • Wash the resin with DCM.

    • Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DCM to remove excess base.

  • Step 3: Amino Acid Coupling (Incorporation of this compound)

    • Dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF or a DCM/DMF mixture.

    • Add the amino acid solution to the neutralized peptide-resin.

    • Add the coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents), dissolved in DCM.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered amino acids like isoleucine, a longer coupling time or the use of more potent coupling reagents like HBTU/HATU may be necessary.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines.

  • Step 4: Capping (Optional but Recommended)

    • If the coupling reaction is incomplete (positive Kaiser test), it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

    • Treat the peptide-resin with a solution of acetic anhydride and DIEA in DCM for 30 minutes.

    • Wash the resin with DCM.

4. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Boc group removed, the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups.

  • A common cleavage cocktail for hydrophobic peptides is anhydrous hydrogen fluoride (HF). This procedure requires specialized equipment and safety precautions.

  • The peptide-resin is treated with HF in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours.[4]

  • The HF is removed under vacuum, and the crude peptide is precipitated and washed with cold diethyl ether.

  • The crude peptide is then extracted with a suitable solvent, such as aqueous acetic acid.

Protocol 2: Purification and Characterization

1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., DMSO, acetic acid) and then diluted with the initial mobile phase.

  • Purification is typically performed on a C4 or C18 reverse-phase column.

  • A gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing 0.1% TFA, is used to elute the peptide.

  • Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

2. Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

  • Analytical RP-HPLC: To determine the purity of the final product.

Data Presentation

The success of incorporating this compound into a hydrophobic peptide can be evaluated based on several quantitative parameters. The following tables provide a template for summarizing typical data.

Table 1: Synthesis and Purification Yields of a Model Hydrophobic Peptide

Peptide SequenceSynthesis Scale (mmol)Crude Peptide Yield (mg)Crude Purity (%)Purified Peptide Yield (mg)Overall Yield (%)
Val-Ile-Val-Ile-Gly0.1150759563
Gln-Val-Gly-Gln-Val-Glu-Leu-Gly0.11807011061

Data is illustrative and will vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Comparison of Coupling Reagents for this compound Incorporation

Coupling ReagentCoupling Time (h)Coupling Efficiency (%)Racemization (%)
DCC/HOBt498.5< 1
HBTU/DIEA299.5< 0.5
HATU/DIEA299.8< 0.5

Coupling efficiency can be determined by quantitative ninhydrin assay or by HPLC analysis of a small cleavage sample.

Mandatory Visualization

The following diagrams illustrate the key workflows described in the protocols.

Boc_SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle cluster_Cleavage_Purification Cleavage & Purification Resin Merrifield Resin Swell Swell in DCM Resin->Swell Load Load First Boc-AA-OH Swell->Load Deprotect Boc Deprotection (50% TFA/DCM) Load->Deprotect Neutralize Neutralization (DIEA/DCM) Deprotect->Neutralize Couple Couple this compound (DCC/HOBt or HBTU) Neutralize->Couple Wash Wash (DCM) Couple->Wash Wash->Deprotect Repeat for next amino acid Cleave Cleavage from Resin (Anhydrous HF) Wash->Cleave Final Cycle Precipitate Precipitate with Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Characterization (MS, HPLC) Purify->Characterize Purification_Workflow cluster_HPLC RP-HPLC Separation Crude_Peptide Crude Peptide (from Cleavage) Dissolve Dissolve in Minimal Solvent Crude_Peptide->Dissolve Inject Inject onto RP-HPLC Column Dissolve->Inject Gradient Apply Acetonitrile/Water Gradient Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to Obtain Pure Peptide Powder Pool->Lyophilize

References

Application Notes and Protocols for In Situ Neutralization in Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for implementing in situ neutralization in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This method offers significant advantages over the traditional, multi-step neutralization protocol, including reduced cycle times, lower solvent consumption, and improved synthesis efficiency, particularly for challenging or aggregation-prone peptide sequences.[1][2][3][4] This application note outlines the principles of in situ neutralization, provides detailed experimental protocols for both manual and automated synthesis, and presents a quantitative comparison with the standard neutralization method.

Introduction

In Boc-based solid-phase peptide synthesis, the removal of the Nα-Boc protecting group with an acid, typically trifluoroacetic acid (TFA), leaves the terminal amino group as a non-nucleophilic ammonium salt.[5] To facilitate the subsequent coupling of the next amino acid, this salt must be neutralized to the free amine. The traditional method involves a discrete neutralization step with a hindered base, followed by extensive washing, before the introduction of the activated amino acid.

The in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps.[1][2] In this approach, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin. Neutralization and coupling occur concurrently, which minimizes the time the reactive free amine is exposed, thereby reducing the risk of peptide aggregation, a common cause of "difficult sequences".[1][6] This protocol has been shown to significantly increase the efficiency of peptide chain assembly.[1][2][3][7]

Principle of In Situ Neutralization

The core principle of in situ neutralization is the simultaneous deprotonation of the terminal ammonium group and the coupling of the incoming activated amino acid. This is achieved by introducing the activated amino acid and a suitable base, such as N,N-diisopropylethylamine (DIEA), to the peptide-resin immediately following the post-deprotection wash. The base neutralizes the TFA salt, forming the free amine, which then readily reacts with the activated amino acid in the same reaction mixture. This approach is particularly effective in preventing the formation of secondary structures and aggregation in the growing peptide chain.[1][6]

Data Presentation: Comparison of Neutralization Protocols

The adoption of an in situ neutralization protocol can lead to significant improvements in the efficiency and outcome of SPPS. The following tables summarize the key quantitative and qualitative differences between the standard and in situ neutralization methods.

ParameterStandard Neutralization ProtocolIn Situ Neutralization Protocol
Discrete Steps Deprotection -> Wash -> Neutralization -> Wash -> CouplingDeprotection -> Brief Wash -> Combined Neutralization & Coupling
Typical Base 10% DIEA or TEA in DCMPure DIEA added to coupling mix
Cycle Time Longer (adds 15-25 minutes per cycle)Shorter (cycle times as low as 15-19 minutes)[1][2][5][8]
Solvent Usage Higher due to extra wash stepsLower due to elimination of separate neutralization/wash steps
Efficiency with "Difficult Sequences" Lower, prone to aggregationHigher, minimizes aggregation[1][2][3][6][7]
Risk of Side Reactions Higher risk of side reactions during prolonged neutral amine stateLower risk due to transient nature of the free amine
Reagent/SolventStandard Protocol (per cycle)In Situ Protocol (per cycle)
TFA in DCM ~20 mL~20 mL
DCM (washes) ~60-100 mL~10-20 mL
Neutralization Solution (e.g., 10% DIEA in DCM) ~20 mL0 mL
DMF (washes) ~30-50 mL~30-50 mL
DIEA (pure) 0 mL~1-2 mL
Total Solvent Volume (approx.) ~130-190 mL~61-92 mL

Experimental Protocols

Materials and Reagents
  • Boc-protected amino acids

  • Solid support resin (e.g., Merrifield, PAM, or MBHA resin)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA), peptide synthesis grade

  • Coupling agents (e.g., HBTU, HATU, HOBt, DIC)

  • SPPS reaction vessel (manual or automated synthesizer)

Protocol 1: Manual In Situ Neutralization in Boc-SPPS

This protocol is designed for manual solid-phase peptide synthesis.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Wash the resin with DMF three times to remove impurities and swell the resin.
  • Allow the resin to swell in DMF for at least 30 minutes.

2. Boc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 50% TFA in DCM to the resin (using approximately 10 mL per gram of resin).
  • Agitate the mixture for 1-2 minutes and drain.
  • Add a fresh portion of the 50% TFA/DCM solution.
  • Agitate for 20-30 minutes to ensure complete deprotection.
  • Drain the TFA solution.

3. Washing:

  • Wash the peptide-resin with a single, brief flow wash of DMF for approximately 30 seconds to remove the bulk of the TFA.[1][2]

4. In Situ Neutralization and Coupling:

  • In a separate vessel, pre-activate the incoming Boc-amino acid (2-4 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.
  • Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.
  • Immediately add DIEA to the reaction vessel (4-8 equivalents).[7]
  • Agitate the mixture for the duration of the coupling reaction (typically 10-20 minutes). Neutralization will occur simultaneously with coupling.[5]

5. Post-Coupling Wash:

  • Drain the reaction mixture.
  • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts.

6. Cycle Repetition:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Standard Neutralization in Boc-SPPS (for comparison)

1. Resin Preparation and Swelling:

  • As described in Protocol 1.

2. Boc Deprotection:

  • As described in Protocol 1.

3. Washing:

  • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.[5]

4. Neutralization:

  • Prepare a 5-10% (v/v) solution of DIEA in DCM.
  • Add the neutralization solution to the resin and agitate for 2 minutes.
  • Drain the solution and repeat the neutralization step.
  • Wash the resin with DCM (3-5 times) followed by DMF (3-5 times) to remove excess base.[5]

5. Coupling:

  • In a separate vessel, pre-activate the incoming Boc-amino acid as described in Protocol 1.
  • Add the activated amino acid solution to the neutralized peptide-resin.
  • Agitate for the duration of the coupling reaction.

6. Post-Coupling Wash:

  • As described in Protocol 1.

7. Cycle Repetition:

  • Repeat steps 2-6 for each subsequent amino acid.

Mandatory Visualization

G cluster_standard Standard Neutralization Workflow cluster_insitu In Situ Neutralization Workflow std_start Peptide-Resin-NH-Boc std_deprotect Boc Deprotection (50% TFA in DCM) std_start->std_deprotect std_wash1 DCM Wash (3-5x) std_deprotect->std_wash1 std_neutralize Neutralization (10% DIEA in DCM, 2x) std_wash1->std_neutralize std_wash2 DCM/DMF Wash (3-5x each) std_neutralize->std_wash2 std_couple Coupling (Activated Boc-AA) std_wash2->std_couple std_wash3 DMF Wash (3-5x) std_couple->std_wash3 std_end Next Cycle std_wash3->std_end insitu_start Peptide-Resin-NH-Boc insitu_deprotect Boc Deprotection (50% TFA in DCM) insitu_start->insitu_deprotect insitu_wash1 Brief DMF Wash (~30s) insitu_deprotect->insitu_wash1 insitu_couple Combined Neutralization & Coupling (Activated Boc-AA + DIEA) insitu_wash1->insitu_couple insitu_wash2 DMF Wash (3-5x) insitu_couple->insitu_wash2 insitu_end Next Cycle insitu_wash2->insitu_end

Caption: Workflow comparison of Standard vs. In Situ Neutralization in Boc-SPPS.

G cluster_reaction In Situ Neutralization and Coupling Reaction cluster_products resin_salt Peptide-Resin-NH3+TFA- reaction_vessel Reaction Vessel (Simultaneous Addition) resin_salt->reaction_vessel 1. activated_aa Activated Boc-AA (e.g., with HBTU) activated_aa->reaction_vessel 2. diea DIEA diea->reaction_vessel 3. free_amine Peptide-Resin-NH2 reaction_vessel->free_amine Neutralization coupled_product Coupled Peptide-Resin free_amine->coupled_product Coupling

Caption: Key steps in the in situ neutralization and coupling reaction.

Conclusion

The in situ neutralization protocol for Boc-SPPS represents a significant advancement in peptide synthesis methodology. By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation. For researchers and professionals in drug development, adopting this protocol can lead to substantial savings in time, resources, and effort, while improving the quality and yield of synthesized peptides.

References

Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-L-isoleucine (Boc-L-Ile-OH) is a critical building block in the solution-phase synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino function allows for the controlled, stepwise formation of peptide bonds, preventing self-polymerization and other side reactions. Its acid-labile nature ensures that it can be selectively removed without compromising the integrity of the growing peptide chain, particularly when using acid-stable side-chain protecting groups. Isoleucine, a β-branched amino acid, can present steric hindrance and a risk of epimerization during coupling, making the choice of coupling method and conditions crucial for maintaining stereochemical purity.

These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a model dipeptide, Boc-L-isoleucyl-L-alanine methyl ester (Boc-L-Ile-L-Ala-OMe), its subsequent deprotection, and purification.

Data Presentation

The following table summarizes quantitative data for the key steps in the solution-phase synthesis of a dipeptide using this compound.

StepReactionReagentsTypical Yield (%)Typical Purity (%)Reference
1CouplingThis compound, H-L-Ala-OMe·HCl, DCC, HOBt94%>95% (crude)[1]
2DeprotectionBoc-L-Ile-L-Ala-OMe, TFA, DCM>95%>98% (after work-up)General Literature
3PurificationH-L-Ile-L-Ala-OMe·TFA>90% (after chromatography)>99% (final product)General Literature

Experimental Protocols

Protocol 1: Coupling of this compound with H-L-Ala-OMe using DCC/HOBt

This protocol describes the formation of a peptide bond between this compound and L-alanine methyl ester hydrochloride.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.

    • Add DIPEA or NMM (1.0 equivalent) and stir the mixture at room temperature for 15-20 minutes to liberate the free amine.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF, and then dilute with anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the this compound solution.

    • Stir the mixture at 0 °C for 30-45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Add the neutralized L-alanine methyl ester solution from step 1 to the activation mixture at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Ile-L-Ala-OMe.

Protocol 2: Deprotection of Boc-L-Ile-L-Ala-OMe

This protocol describes the removal of the Boc protecting group to yield the dipeptide salt.

Materials:

  • Boc-L-Ile-L-Ala-OMe

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold anhydrous diethyl ether

Procedure:

  • Reaction Setup:

    • Dissolve the crude Boc-L-Ile-L-Ala-OMe (1.0 equivalent) from Protocol 1 in anhydrous DCM (approximately 10 mL per gram of substrate).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotection:

    • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up and Isolation:

    • Remove the DCM and excess TFA by rotary evaporation.

    • Add cold, anhydrous diethyl ether to the resulting oil to precipitate the dipeptide TFA salt.

    • Triturate the solid with fresh cold diethyl ether, and then collect the precipitate by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield H-L-Ile-L-Ala-OMe·TFA as a white solid.

Protocol 3: Purification of H-L-Ile-L-Ala-OMe·TFA

This protocol describes the purification of the dipeptide salt by flash column chromatography.

Materials:

  • Crude H-L-Ile-L-Ala-OMe·TFA

  • Silica gel for flash chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Column Preparation:

    • Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).

  • Chromatography:

    • Dissolve the crude dipeptide salt in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified H-L-Ile-L-Ala-OMe·TFA.

Mandatory Visualizations

G cluster_coupling Protocol 1: Coupling Reaction Boc_Ile_OH This compound Activated_Ester Activated this compound (DCC/HOBt) Boc_Ile_OH->Activated_Ester DCC, HOBt in DCM/DMF, 0°C Ala_OMe H-L-Ala-OMe·HCl Free_Amine H-L-Ala-OMe (free amine) Ala_OMe->Free_Amine DIPEA/NMM in DCM Dipeptide Boc-L-Ile-L-Ala-OMe Free_Amine->Dipeptide 0°C to RT, 12-24h Activated_Ester->Dipeptide 0°C to RT, 12-24h

Caption: Workflow for the coupling of this compound and H-L-Ala-OMe.

G cluster_deprotection Protocol 2: Boc Deprotection Protected_Dipeptide Boc-L-Ile-L-Ala-OMe Deprotection Deprotection Reaction Protected_Dipeptide->Deprotection 25-50% TFA in DCM, 0°C to RT TFA_Salt H-L-Ile-L-Ala-OMe·TFA Deprotection->TFA_Salt Precipitation with cold diethyl ether

Caption: Workflow for the deprotection of the Boc group.

G cluster_purification Protocol 3: Purification Crude_Product Crude H-L-Ile-L-Ala-OMe·TFA Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH gradient) Crude_Product->Column_Chromatography Pure_Product Pure H-L-Ile-L-Ala-OMe·TFA Column_Chromatography->Pure_Product

Caption: Workflow for the purification of the dipeptide TFA salt.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-L-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues encountered during the coupling of Boc-L-isoleucine (Boc-L-Ile-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often incomplete?

A1: The low coupling efficiency of this compound is primarily due to steric hindrance. The Boc protecting group and the bulky, branched side chain of isoleucine create significant steric bulk around the alpha-carbon and the carboxyl group. This hinders the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1][2]

Q2: What are the initial signs of an incomplete this compound coupling?

A2: The most common indicator of an incomplete coupling reaction is a positive result from a qualitative monitoring test, such as the Kaiser test (ninhydrin test).[3][4] A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines, signifying that the coupling is not complete.[5]

Q3: Can peptide aggregation affect the coupling of this compound?

A3: Yes, peptide chain aggregation on the resin can significantly hinder the coupling reaction. As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminal amine less accessible to the incoming activated this compound.[4] This is a common issue in the synthesis of "difficult sequences".[6]

Q4: How does the choice of solvent impact the coupling efficiency?

A4: The solvent plays a crucial role in resin swelling and solvation of the peptide chain.[7] Inadequate swelling of the resin can limit the accessibility of reactive sites.[4] For difficult couplings, switching from standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar solvents like N-Methylpyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (DMSO) can improve solvation and disrupt aggregation, thereby enhancing coupling efficiency.[6][7]

Q5: What should be my first step if I observe an incomplete coupling?

A5: The immediate course of action upon detecting an incomplete coupling is to perform a "double coupling" or "recoupling".[4][8] This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.

Troubleshooting Guides

Guide 1: Addressing a Positive Kaiser Test after this compound Coupling

If a Kaiser test indicates incomplete coupling, follow this stepwise troubleshooting guide.

Step 1: Immediate Recoupling

  • Action: Perform a second coupling reaction.

  • Protocol: Wash the resin to remove byproducts from the first coupling. Prepare a fresh solution of this compound and your coupling reagents and add it to the resin. Allow the reaction to proceed for the same duration as the initial coupling, or longer (e.g., 1-2 hours).[4]

  • Verification: Perform another Kaiser test. If the test is negative (yellow beads), proceed with the synthesis. If it remains positive, move to the next step.

Step 2: Modify Coupling Conditions

If recoupling is unsuccessful, more stringent conditions are required.

  • Option A: Change Coupling Reagent: Switch to a more powerful coupling reagent. For sterically hindered amino acids, aminium/uronium salt-based reagents are generally more effective than carbodiimides.[2][4]

    Coupling Reagent ClassExamplesEfficacy for Hindered Couplings
    CarbodiimidesDCC, DICStandard, can be slow.[4]
    Aminium/Uronium SaltsHBTU, HATU, HCTUHighly efficient, often the preferred choice.[2][4][9]
    Phosphonium SaltsPyBOP, PyAOPVery effective, particularly for N-methyl amino acids.[2][9]
  • Option B: Elevate Reaction Temperature: Increasing the temperature can sometimes overcome the activation energy barrier for sterically hindered couplings. However, this should be done cautiously as it can increase the risk of racemization.[5]

  • Option C: Alter the Solvent System: To disrupt potential peptide aggregation, consider switching the solvent.

    SolventProperties and Recommendations
    DMFStandard solvent, but may not be optimal for aggregating sequences.[7]
    NMPMore polar than DMF, can improve resin swelling and disrupt aggregation.[7]
    DMSO (as an additive)A small percentage of DMSO in DMF can be very effective in disrupting secondary structures.[6]

Step 3: Capping Unreacted Amines

If, after attempting the above steps, a small fraction of N-termini remains unreacted, it is crucial to cap these free amines.

  • Action: Acetylate the unreacted amines to prevent the formation of deletion peptides in subsequent steps.

  • Protocol: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like Diisopropylethylamine (DIEA) in DMF.[4]

  • Verification: A negative Kaiser test will confirm the successful capping of all free amines.

Visual Troubleshooting Workflow

G Troubleshooting Incomplete this compound Coupling start Positive Kaiser Test (Incomplete Coupling) recouple Perform Recoupling start->recouple kaiser_test_2 Perform Kaiser Test recouple->kaiser_test_2 modify_conditions Modify Coupling Conditions kaiser_test_2->modify_conditions Positive proceed Proceed with Synthesis kaiser_test_2->proceed Negative change_reagent Change Coupling Reagent (e.g., to HATU) modify_conditions->change_reagent elevate_temp Elevate Temperature modify_conditions->elevate_temp change_solvent Change Solvent (e.g., to NMP) modify_conditions->change_solvent kaiser_test_3 Perform Kaiser Test change_reagent->kaiser_test_3 elevate_temp->kaiser_test_3 change_solvent->kaiser_test_3 capping Cap Unreacted Amines kaiser_test_3->capping Positive kaiser_test_3->proceed Negative capping->proceed G cluster_factors Factors Leading to Incomplete Coupling cluster_solutions Troubleshooting Solutions Steric Hindrance Steric Hindrance Use Stronger Reagents Use Stronger Reagents Steric Hindrance->Use Stronger Reagents Increase Temperature Increase Temperature Steric Hindrance->Increase Temperature Incomplete Coupling Incomplete Coupling Steric Hindrance->Incomplete Coupling Peptide Aggregation Peptide Aggregation Change Solvent Change Solvent Peptide Aggregation->Change Solvent Peptide Aggregation->Incomplete Coupling Poor Resin Swelling Poor Resin Swelling Poor Resin Swelling->Change Solvent Poor Resin Swelling->Incomplete Coupling Suboptimal Reagents Suboptimal Reagents Suboptimal Reagents->Use Stronger Reagents Suboptimal Reagents->Incomplete Coupling Recoupling Recoupling Recoupling->Change Solvent Recoupling->Use Stronger Reagents Recoupling->Increase Temperature Capping Capping Recoupling->Capping Incomplete Coupling->Recoupling

References

overcoming steric hindrance with Boc-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-L-Isoleucine

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered amino acid, Boc-L-isoleucine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common hurdles in your synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-L-isoleucine considered a "difficult" amino acid in peptide synthesis?

A1: Boc-L-isoleucine presents a significant challenge due to steric hindrance. This arises from two main features: the bulky tert-butoxycarbonyl (Boc) protecting group on the amine and the β-branched side chain (a sec-butyl group). This bulkiness physically obstructs the approach of reagents to both the carboxyl group during coupling reactions and the Boc group during deprotection, slowing down reaction rates and potentially leading to incomplete reactions.[1][2]

Q2: What are the common symptoms of a failed or inefficient coupling reaction involving Boc-L-isoleucine?

A2: Inefficient coupling of Boc-L-isoleucine typically manifests as:

  • Low reaction yield: The primary indicator is a lower-than-expected amount of the desired peptide product.

  • Presence of unreacted starting materials: Analysis (e.g., by TLC or LC-MS) will show a significant amount of the free amine component remaining.

  • Formation of deletion sequences: In solid-phase peptide synthesis (SPPS), failure to couple Boc-L-isoleucine results in peptide chains that are missing this specific amino acid, leading to impurities that can be difficult to separate.[1]

Q3: My standard coupling protocol with DCC/EDC is failing for Boc-L-isoleucine. What should I do?

A3: Standard carbodiimide reagents like DCC or EDC are often not potent enough to overcome the steric barrier presented by Boc-L-isoleucine.[3][4] The recommended approach is to switch to a more powerful in-situ activating (coupling) reagent. Uronium/aminium or phosphonium salt-based reagents are highly effective for hindered couplings. Reagents like HATU, HCTU, and COMU are industry standards for such challenges.[5][6]

Q4: Are there issues with the Boc deprotection step for isoleucine residues?

A4: Yes, the steric hindrance that impedes coupling also affects the removal of the Boc group.[1] Under standard deprotection conditions (e.g., 25-55% TFA in DCM), the reaction can be sluggish and may not go to completion. Incomplete deprotection means the N-terminal amine is not available for the next coupling step, which also leads to the formation of deletion sequences.[1]

Q5: How can I avoid side reactions, such as t-butylation, during Boc deprotection?

A5: During acidic deprotection, the Boc group releases a reactive tert-butyl cation. This cation can alkylate nucleophilic side chains, particularly in residues like tryptophan and methionine. To prevent this, it is essential to add "scavenger" reagents to the deprotection solution. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and water.[1]

Troubleshooting Guides

Problem 1: Low Yield in Coupling Reaction

Your coupling reaction involving Boc-L-isoleucine has resulted in a low yield of the desired product.

G start Low Coupling Yield with Boc-L-Isoleucine q1 Is your coupling reagent strong enough? start->q1 sol1 Upgrade to a potent reagent: HATU, HCTU, PyAOP, or COMU q1->sol1 No q2 Are reaction conditions optimized for hindrance? q1->q2 Yes a1_yes Yes (e.g., HATU, COMU) a1_no No (e.g., DCC, EDC) sol1->q2 sol2 Optimize Conditions: 1. Increase reaction time (4h to overnight). 2. Gently increase temperature (e.g., to 40°C). 3. Use a slight excess (1.1-1.5 eq) of   Boc-L-isoleucine and coupling reagent. q2->sol2 No q3 Is peptide aggregation a possibility (SPPS)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Incorporate strategies to reduce aggregation: - Use chaotropic salts. - Switch to a different solvent. - Employ microwave synthesis. q3->sol3 Yes end_node Re-run experiment and monitor via LC-MS q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for low-yield Boc-L-isoleucine couplings.
Problem 2: Incomplete Boc Deprotection

Analysis shows that the Boc group on the isoleucine residue was not completely removed.

G start Incomplete Boc Deprotection of Isoleucine Residue q1 Are you using standard acidic conditions? start->q1 sol1 Extend Deprotection Time: - Increase reaction time with TFA or HCl/Dioxane. - Monitor reaction carefully to avoid  degradation of other sensitive groups. q1->sol1 q2 Does the substrate contain other acid-sensitive groups? sol1->q2 sol2 Switch to Milder Conditions: - Oxalyl chloride in methanol. - Lewis acids (e.g., Bismuth(III) trichloride). - High-temperature in ionic liquids. q2->sol2 Yes sol3 Ensure Scavengers are Present: - Add scavengers (e.g., TIS, water) to the  deprotection cocktail to prevent  side-chain alkylation. q2->sol3 No end_node Purify and verify product via Mass Spectrometry sol2->end_node sol3->end_node

Caption: Decision process for troubleshooting incomplete Boc deprotection.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

ReagentReagent TypeKey AdvantagesConsiderations
HATU Uronium/AminiumHighly efficient, fast reaction rates, generates highly reactive OAt esters. Considered a gold standard for difficult couplings.[6]More expensive than HBTU. Can cause guanidinylation of the free amine if pre-activation is too long.
HCTU Uronium/AminiumMore reactive than HBTU due to the electron-withdrawing effect of chlorine on the benzotriazole ring. Good compromise on cost and reactivity.[5]Less reactive than HATU. Can also cause guanidinylation.
COMU Uronium/AminiumCoupling efficiency is comparable to HATU. Based on OxymaPure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents.[5][6]Can be less stable in solution over long periods compared to other reagents.
PyBOP PhosphoniumExcellent reagent for routine synthesis and effective for many difficult couplings. Does not cause guanidinylation.Generates carcinogenic HMPA as a byproduct. Less reactive than HATU or COMU for extremely hindered cases.[7]
TFFH FormamidiniumGenerates highly reactive amino acid fluorides in situ, which are very effective for coupling sterically hindered amino acids like Aib and Ile.[5][6]Requires careful handling due to the nature of fluoride intermediates.

Table 2: Optimization of Reaction Conditions for Hindered Couplings

ParameterStandard ConditionRecommended for Boc-L-IsoleucineRationale
Reaction Time 1-2 hours4 hours to overnightSlower reaction kinetics due to steric hindrance require more time to reach completion.[2][3]
Temperature Room Temperature (20-25°C)Room Temperature to 40-50°CGently heating can help overcome the activation energy barrier, but must be done cautiously to avoid racemization.[2][3]
Equivalents of Reagents 1.0 eq. Boc-AA, 1.0 eq. Coupling Reagent1.1 - 1.5 eq. Boc-L-Isoleucine and Coupling ReagentUsing a slight excess helps to drive the reaction equilibrium towards the product.[3]
Solvent DMF or NMPDMF or NMPThese solvents are generally effective, but ensure they are anhydrous.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Boc-L-Isoleucine using HATU

This protocol describes the coupling of Boc-L-isoleucine to a resin-bound free amine in solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin with a free amine) in anhydrous dimethylformamide (DMF) for 30 minutes.

    • Drain the DMF.

  • Activation of Boc-L-Isoleucine:

    • In a separate vessel, dissolve Boc-L-isoleucine (1.5 equivalents relative to the resin loading) and HATU (1.45 equivalents) in anhydrous DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the vessel containing the resin.[2]

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[8] For particularly difficult sequences, extend the time to overnight.[2]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor for the disappearance of the free primary amine.

    • Once the reaction is complete (Kaiser test is negative), drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to remove all excess reagents and byproducts.[2]

Protocol 2: Standard Boc Deprotection

This protocol details the removal of the Boc protecting group from the N-terminus of a peptide chain.

  • Reagent Preparation:

    • Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Caution: TFA is highly corrosive.

    • Add a scavenger, such as 2.5% triisopropylsilane (TIS) and 2.5% water, to the solution to prevent side reactions.

  • Deprotection Reaction:

    • Wash the peptide-resin with DCM (2-3 times).

    • Add the TFA/DCM deprotection solution to the resin and agitate for 1-2 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes at room temperature.[9]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

    • Wash with DMF (3-5 times) to prepare for the subsequent neutralization and coupling step.

Protocol 3: Milder Boc Deprotection using Oxalyl Chloride/Methanol

This method is suitable for substrates containing other acid-sensitive functional groups.[1][10]

  • Reagent Preparation:

    • Prepare a solution of oxalyl chloride (3 equivalents relative to the substrate) in anhydrous methanol. Caution: Oxalyl chloride is toxic and corrosive. Perform this in a well-ventilated fume hood.

  • Deprotection Reaction:

    • Dissolve the Boc-protected substrate (1 equivalent) in anhydrous methanol.

    • Add the oxalyl chloride/methanol solution to the substrate solution.

    • Stir the reaction at room temperature for 1-4 hours.[1]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt, which can be neutralized in a subsequent step if needed.

References

preventing racemization of Boc-L-Ile-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the prevention of racemization during the activation of Boc-L-Isoleucine (Boc-L-Ile-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols, ensuring the stereochemical integrity of their products.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the process where the stereochemically pure L-isoleucine derivative is converted into a mixture of both L- and D-isomers (specifically, L-isoleucine and D-allo-isoleucine) during the activation of its carboxylic acid group for peptide bond formation. This loss of stereochemical integrity can lead to the synthesis of undesired peptide diastereomers, which are often difficult to separate and can have significantly different biological activities.

Q2: What is the primary mechanism of racemization for this compound?

A2: The principal mechanism for racemization of N-urethane-protected amino acids like this compound during activation is through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group makes the alpha-proton acidic. A base present in the reaction mixture can abstract this proton, leading to the formation of a planar, achiral oxazolone ring. The incoming amine nucleophile can then attack this intermediate from either face, resulting in a mixture of L and D-allo isomers in the resulting peptide. A secondary mechanism involves the direct enolization of the activated ester by base, which also leads to loss of stereochemistry.[1] Urethane protecting groups like Boc generally suppress racemization compared to simple N-acyl groups because the formation of the corresponding oxazolone is less favorable.

Q3: Why is this compound particularly susceptible to racemization?

A3: Isoleucine is a β-branched amino acid, which can lead to sterically hindered coupling reactions. Slower coupling rates increase the lifetime of the highly reactive activated intermediate, providing more opportunity for racemization to occur before the peptide bond is formed.

Q4: How do coupling reagents and additives work together to prevent racemization?

A4: Coupling reagents, particularly carbodiimides like DCC and DIC, activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is very prone to racemization.[2] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial as they react with the O-acylisourea to form a more stable active ester.[2][3] This active ester is less reactive than the O-acylisourea but still sufficiently reactive to form the peptide bond, thereby minimizing the time available for racemization to occur.[2] Onium salt reagents (e.g., HBTU, HATU, HCTU) are pre-activated forms that contain an HOBt or HOAt moiety, designed to facilitate this process in situ.

Troubleshooting Guides

Issue 1: Significant level of D-allo-isoleucine diastereomer detected in the final peptide.

Potential Cause Troubleshooting Step Rationale
Inappropriate Coupling Reagent If using a carbodiimide (DCC, DIC) alone, always add an equimolar amount of a racemization-suppressing additive like HOBt, HOAt, or OxymaPure®.[2][3] Consider switching to an onium salt reagent like HBTU, HATU, or COMU, which are known for lower racemization potential.[4] For particularly difficult couplings, DIC/Oxyma has been shown to be very effective in suppressing racemization.[5]Carbodiimide activation without an additive forms a highly reactive O-acylisourea intermediate that is prone to racemization. Additives form more stable active esters, reducing the window for racemization. Onium salts are designed to generate these less racemization-prone active esters in situ.
Excessive or Strong Base Use the minimum necessary amount of a weaker, sterically hindered base.[6] N-methylmorpholine (NMM) or sym-collidine are generally preferred over stronger or less hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA).[6]Strong bases can more readily abstract the acidic α-proton from the activated amino acid, promoting both oxazolone formation and direct enolization pathways for racemization.[1]
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step.[6] If using microwave-assisted synthesis, consider lowering the coupling temperature.Higher temperatures increase the rate of all reactions, including the undesired racemization side reaction.[2]
Prolonged Activation Time Minimize the pre-activation time. Mix the this compound, coupling reagent, and additive for a short period (e.g., 1-5 minutes) before adding the amine component.[2]The activated amino acid is the species most susceptible to racemization. Reducing its lifetime in the reaction mixture before it can couple with the amine minimizes the opportunity for racemization to occur.[6]
Solvent Polarity While options may be limited by solubility and resin swelling, consider using less polar solvents where feasible, as they can sometimes reduce the rate of racemization. Common solvents like DMF and NMP are polar and can favor racemization.The polarity of the solvent can influence the stability of the charged intermediates involved in the racemization pathways.

Data Presentation

While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following table provides illustrative data on the effect of coupling reagents on the racemization of other sensitive amino acids. These trends are generally applicable and can guide the selection of reagents to minimize racemization.

Table 1: Illustrative Racemization Percentages for Different Coupling Reagent Combinations

Coupling Reagent CombinationFmoc-L-His(Trt)-OH (% Racemization)Fmoc-L-Cys(Trt)-OH (% Racemization)Fmoc-L-Ser(tBu)-OH (% Racemization)
HATU/NMM14.21.80.9
HBTU/NMM10.21.10.1
PyBOP/NMM10.11.30.1
TBTU/NMM9.91.20.1
DIC/Oxyma1.70.00.0
DIC/HOBt1.70.30.0

Data adapted from a study on Fmoc-protected amino acids, demonstrating the relative impact of coupling reagents on racemization. The trends are considered highly relevant for Boc-protected amino acids as well.[2]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin-bound amine in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.

  • Deprotection (if applicable): Remove the N-terminal protecting group of the resin-bound peptide according to standard protocols (e.g., TFA for Boc deprotection).

  • Neutralization: Neutralize the resulting amine salt on the resin with a solution of a hindered base (e.g., 5-10% DIPEA in DMF). Wash the resin thoroughly with the synthesis solvent.

  • Amino Acid Activation and Coupling: a. In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin substitution) and OxymaPure® (3 equivalents) in DMF. b. Cool the solution to 0 °C in an ice bath. c. Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and allow the mixture to pre-activate for 5-10 minutes at 0 °C. d. Add the activated amino acid solution to the washed and neutralized resin. e. Allow the coupling reaction to proceed for 1-2 hours at room temperature, or until a negative ninhydrin test is obtained.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts, then dry under vacuum.

Protocol 2: Quantitative Analysis of Isoleucine Racemization by Chiral HPLC

This protocol outlines a general method for determining the extent of racemization after peptide synthesis and cleavage.

  • Peptide Hydrolysis: a. Place a small sample (approx. 0.5 mg) of the crude, cleaved peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110 °C for 24 hours. d. After cooling, evaporate the HCl to dryness.

  • Derivatization with Marfey's Reagent (L-FDAA): a. Dissolve the amino acid hydrolysate in 100 µL of water. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. c. Add 40 µL of 1 M NaHCO₃. d. Incubate the mixture at 40 °C for 1 hour. e. Cool the reaction to room temperature and neutralize with 40 µL of 2 M HCl. f. Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water).

  • HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA. c. Detection: UV at 340 nm. d. Analysis: The L-L and L-D diastereomers will have different retention times, allowing for their separation and quantification. The percentage of racemization can be calculated from the peak areas of the corresponding diastereomers.

Visualizations

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling This compound This compound Activated_Intermediate Activated Intermediate (O-Acylisourea or Active Ester) This compound->Activated_Intermediate Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone + Base - H+ L_Peptide L-Peptide Activated_Intermediate->L_Peptide + Amine Oxazolone->L_Peptide + Amine D_allo_Peptide D-allo-Peptide (Racemized Product) Oxazolone->D_allo_Peptide + Amine

Caption: Mechanism of racemization via an oxazolone intermediate.

Troubleshooting_Workflow cluster_solutions Start Racemization Detected Coupling_Reagent Review Coupling Reagent Start->Coupling_Reagent Base Evaluate Base Coupling_Reagent->Base [Reagent OK] Sol_Coupling Use Additive (HOBt, Oxyma) or Switch to Onium Salt Coupling_Reagent->Sol_Coupling [Carbodiimide alone] Temperature Check Temperature Base->Temperature [Base OK] Sol_Base Use Weaker/Hindered Base (NMM, Collidine) Base->Sol_Base [Strong Base] Activation_Time Assess Activation Time Temperature->Activation_Time [Temp OK] Sol_Temp Lower to 0 °C Temperature->Sol_Temp [Elevated Temp] End Racemization Minimized Activation_Time->End [Time OK] Sol_Time Minimize Pre-activation Activation_Time->Sol_Time [Prolonged] Sol_Coupling->Base Sol_Base->Temperature Sol_Temp->Activation_Time Sol_Time->End

Caption: Troubleshooting workflow for racemization issues.

References

Technical Support Center: Optimizing Coupling of Sterically Hindered Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered Boc-amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are some Boc-amino acids considered "sterically hindered" and what makes their coupling difficult?

A1: Sterically hindered amino acids possess bulky side chains (e.g., Valine, Isoleucine, Threonine) or bulky protecting groups on their side chains (e.g., Boc-Arg(Pmc)-OH, Boc-D-Arg(Z)₂-OH) that physically obstruct the formation of a peptide bond.[1][2][3] This steric hindrance impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the peptide chain, slowing down the reaction rate and often leading to incomplete coupling.[2]

Q2: My standard coupling protocol using DIC/HOBt is failing for a hindered amino acid. What is the first thing I should try?

A2: For sterically hindered amino acids, carbodiimide-based reagents like DIC are often inefficient.[2] The most effective initial step is to switch to a more potent coupling reagent.[2] Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are highly recommended for these challenging couplings.[2][4] These reagents form highly reactive activated esters that can overcome the steric barrier.[2]

Q3: I've switched to a stronger coupling reagent like HATU, but my coupling is still incomplete. What are my next steps?

A3: If a powerful coupling reagent alone is not sufficient, several strategies can be employed:

  • Double Coupling: This is a very common and effective method where the coupling reaction is repeated with a fresh solution of the activated amino acid and coupling reagents after the first attempt.[1][2]

  • Increase Reagent Equivalents: Using a higher excess (2-4 equivalents) of the Boc-amino acid and the coupling reagent can drive the reaction to completion.[1]

  • Increase Reaction Temperature: Raising the temperature to 30-40°C can increase the reaction kinetics. However, this should be monitored carefully for potential side reactions.[1]

  • Optimize Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases of peptide aggregation, which can also hinder coupling, consider adding a chaotropic salt like LiCl (0.5 M) or using a solvent mixture such as DMF/DMSO.[1]

Q4: What are the common side reactions when coupling sterically hindered Boc-amino acids and how can I minimize them?

A4: Common side reactions include:

  • Racemization: Loss of stereochemical integrity at the α-carbon. This can be minimized by using additives like HOBt or OxymaPure®, or by using phosphonium or aminium reagents which generally result in lower racemization.[3][5]

  • δ-Lactam Formation (for Arginine derivatives): Intramolecular cyclization of the activated arginine derivative. This can be mitigated by optimizing pre-activation times.[3]

  • Guanidinylation: Reaction of excess aminium/uronium coupling reagent with the free N-terminus of the peptide, leading to chain termination. Using a slight excess of the amino acid relative to the coupling reagent and avoiding prolonged reaction times can prevent this. Phosphonium reagents are a safer alternative as they do not cause this side reaction.[3][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s) Citation(s)
Incomplete Coupling (Positive Kaiser Test) Insufficiently reactive coupling reagent.Switch from carbodiimides (DIC, DCC) to more potent aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) reagents.[1][2]
Steric hindrance is too great for standard conditions.Perform a double coupling. Increase the equivalents of amino acid and coupling reagent (2-4 eq.). Increase the reaction temperature to 30-40°C.[1][2]
Peptide aggregation is blocking reactive sites.Use chaotropic salts (e.g., 0.5 M LiCl) or a solvent mixture like DMF/DMSO.[1]
Low Yield Inefficient activation of the carboxylic acid.For extremely hindered amino acids, consider in situ formation of acyl fluorides.[2][6][7]
Side reactions consuming starting material.Review coupling conditions to minimize side reactions like δ-lactam formation or guanidinylation.[3]
Presence of Deletion Sequences Incomplete coupling in the previous cycle.Optimize the coupling of the preceding amino acid using the strategies above.[8]
Racemization Detected Over-activation of the amino acid.Use additives like HOBt or OxymaPure. Use phosphonium-based reagents. Avoid prolonged pre-activation times.[3][5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for coupling sterically hindered Boc-amino acids.

  • Resin Preparation: Swell the resin in DMF. If starting a new coupling cycle, perform the N-terminal deprotection of the resin-bound peptide and wash thoroughly with DMF.[1]

  • Amino Acid Preparation: In a separate vessel, dissolve the sterically hindered Boc-amino acid (2-4 equivalents relative to the resin loading) and HATU (1.95 equivalents) in DMF.[1]

  • Activation and Coupling: Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the resin, followed immediately by the amino acid/HATU solution.[1]

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the time can be extended.[1]

  • Monitoring: Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction.[1]

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF.

Protocol 2: Double Coupling Procedure

This protocol is used when a single coupling reaction is insufficient to drive the reaction to completion.

  • First Coupling: Perform the coupling reaction as described in Protocol 1 or your standard procedure.

  • Washing: After the initial coupling time, wash the resin thoroughly with DMF (3x) to remove unreacted reagents and byproducts.[1]

  • Second Coupling: Repeat the entire coupling procedure with a fresh solution of the activated Boc-amino acid and coupling reagents.[1][2]

  • Monitoring: After the second coupling, perform a final Kaiser test to confirm the completion of the reaction.[1]

  • Washing: Once complete, wash the resin thoroughly with DMF.

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is for cases where even potent uronium/phosphonium reagents fail.[2]

  • Acid Fluoride Generation: In a separate vessel, dissolve the protected, sterically hindered Boc-amino acid (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent such as cyanuric fluoride.

  • Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2]

  • Coupling: Add the acyl fluoride solution to the deprotected resin-bound peptide.

  • Reaction: Allow the coupling reaction to proceed. Reaction times may vary and should be monitored.

Visualizations

experimental_workflow start Start: Deprotected Resin prepare_aa Prepare Activated Boc-Amino Acid Solution (e.g., with HATU/DIPEA) start->prepare_aa coupling First Coupling (1-2 hours) prepare_aa->coupling wash1 Wash Resin (DMF) coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test decision Complete? kaiser_test->decision second_coupling Second Coupling (Repeat Protocol) decision->second_coupling No (Incomplete) end End: Coupled Peptide decision->end Yes wash2 Wash Resin (DMF) second_coupling->wash2 final_kaiser Final Kaiser Test wash2->final_kaiser final_kaiser->end

Caption: Workflow for coupling hindered amino acids, including a double coupling loop.

troubleshooting_logic start Problem: Incomplete Coupling check_reagent Using Carbodiimide (e.g., DIC/HOBt)? start->check_reagent switch_reagent Switch to Potent Reagent (HATU, PyBOP, etc.) check_reagent->switch_reagent Yes check_conditions Using Potent Reagent? check_reagent->check_conditions No end Coupling Complete switch_reagent->end optimize Optimize Conditions check_conditions->optimize Yes double_couple Perform Double Coupling optimize->double_couple increase_temp Increase Temperature optimize->increase_temp increase_equiv Increase Equivalents optimize->increase_equiv acyl_fluoride Still Incomplete? Consider Acyl Fluoride Method double_couple->acyl_fluoride increase_temp->acyl_fluoride increase_equiv->acyl_fluoride acyl_fluoride->end Success

Caption: Troubleshooting decision tree for incomplete coupling of hindered amino acids.

References

managing aggregation in peptides containing Boc-L-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides containing the sterically hindered amino acid, Boc-L-Ile-OH. The bulky β-branched side chain of isoleucine can promote the formation of secondary structures and intermolecular aggregation, leading to significant challenges in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why do peptides containing this compound have a high tendency to aggregate?

A1: Peptides rich in contiguous hydrophobic amino acids like isoleucine, valine, and alanine are prone to aggregation.[1] The bulky, nonpolar side chain of isoleucine promotes strong intermolecular hydrophobic interactions and the formation of stable β-sheet secondary structures.[2] This self-association of peptide chains physically obstructs reactive sites, leading to incomplete deprotection and coupling reactions.[3]

Q2: What are the common signs of on-resin peptide aggregation?

A2: Several key indicators suggest that your peptide is aggregating on the solid support:

  • Poor Resin Swelling: A primary sign is the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent.[2][4]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion. This is often confirmed by a positive Kaiser test (indicating unreacted free amines) after a coupling step.[2][5]

  • Physical Clumping: The resin beads may appear sticky or clumped together in the reaction vessel.[5]

  • Unreliable Monitoring: In cases of severe aggregation, standard monitoring tests like the Kaiser or TNBS test can give false negative results, as the aggregated chains make the N-terminus inaccessible to the test reagents.[1][4]

  • Altered Deprotection Profile: In continuous-flow synthesizers, aggregation is marked by a flattening and broadening of the UV deprotection peak.[2][4]

Q3: At what point during synthesis is aggregation most likely to begin?

A3: Aggregation is sequence-dependent but is generally not a significant issue before the fifth or sixth amino acid residue has been added to the chain.[3][4] The propensity for aggregation increases as the peptide elongates.

Q4: Can the choice of solid support influence aggregation?

A4: Yes, the solid support plays a crucial role. Using resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, PEGA), can help improve solvation of the growing peptide chain.[1] Additionally, employing resins with a low substitution level (low loading) is recommended, as high loading can exacerbate aggregation effects by increasing the proximity of peptide chains.[3]

Q5: How can I analyze and quantify aggregation in my final peptide product?

A5: Several analytical techniques can be used to detect and characterize aggregation:

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This is a precise method for detecting and quantifying soluble aggregates, separating monomers from dimers and higher-order species.[6][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to analyze the secondary structure of the peptide. A strong signal in the 1620-1640 cm⁻¹ region of the amide I band is indicative of β-sheet formation, which is a hallmark of aggregation.[8]

  • Microscopy: Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) provide direct visualization of aggregate morphology.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving aggregation issues encountered during the synthesis of peptides containing this compound.

Problem 1: Poor Resin Swelling and Positive Kaiser Test After Coupling this compound

This is a classic sign of on-resin aggregation hindering the coupling reaction.

Initial Steps: Modifying Synthesis Conditions

StrategyRationaleKey Considerations
Switch Solvents Improve solvation of the peptide-resin complex.N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) are often superior to Dimethylformamide (DMF) for solvating aggregated peptides.[3] A mixture of 25% DMSO in DMF can also be effective.[1]
Increase Temperature Disrupt hydrogen bonds and increase reaction kinetics.Coupling at elevated temperatures (e.g., 50-55°C) can be effective.[3][10] This is often employed in microwave-assisted peptide synthesis.[2]
Double Coupling Drive the reaction to completion by introducing fresh reagents.After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated amino acid.[1][4]
Extend Coupling Time Allow more time for the sterically hindered coupling to occur.Extend the standard coupling time from 1-2 hours to several hours or even overnight.[1]

Advanced Strategies: Using Additives and Modifying Reagents

StrategyRationaleQuantitative Parameters
Use Chaotropic Salts Disrupt secondary structures (β-sheets) by interfering with hydrogen bonding.[11]Wash resin with 0.8 M NaClO₄ or LiCl in DMF before coupling.[2] Alternatively, add 4 M KSCN to the coupling mixture.[1]
Change Coupling Reagent Use more potent activating reagents for sterically hindered amino acids.Reagents like HATU, PyBOP®, and PyBrOP® are often more effective than standard reagents like HBTU or DIC/HOBt for difficult couplings.[1][12]
"Magic Mixture" A powerful solvent cocktail designed to dissolve highly aggregated sequences.A mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate, used at 55°C for acylation.
Problem 2: Prophylactic Prevention of Aggregation in Known Difficult Sequences

For sequences known to be problematic, incorporating structure-disrupting elements from the outset is the most effective strategy.[1]

StrategyRationaleKey Considerations
Incorporate Pseudoproline Dipeptides Reversibly introduce a "kink" in the peptide backbone, mimicking proline to disrupt β-sheet formation.[3]Replace a Ser or Thr residue and its preceding amino acid with a corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide. This should be done every 6-8 residues.[13]
Use Backbone-Protecting Groups Protect the amide backbone nitrogen to prevent the formation of hydrogen bonds that lead to aggregation.[3]Incorporate an Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protected amino acid every 6-7 residues.[3] Acylation of the subsequent amino acid onto the Hmb/Dmb-protected residue can be difficult and may require stronger coupling reagents.[4]

Experimental Protocols

Protocol 1: Manual Coupling Using a Chaotropic Salt Wash

This protocol is intended for a manual coupling step where aggregation is suspected or has been observed.

  • Deprotection: Perform the standard N-terminal Boc-deprotection protocol (e.g., using TFA in DCM).

  • Initial Wash: Wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Chaotropic Wash: Wash the resin with a solution of 0.8 M LiCl in DMF (2 x 1 min). This step helps to disrupt pre-existing aggregates.[2]

  • DMF Wash: Wash the resin thoroughly with DMF (at least 5 x 1 min) to completely remove the chaotropic salt, as it can interfere with coupling reagents.[2]

  • Amino Acid Activation: In a separate vessel, dissolve the this compound (3 eq.), an activating agent (e.g., HATU, 3 eq.), and an additive (e.g., HOAt, 3 eq.) in DMF. Add a base such as DIPEA (6 eq.).

  • Coupling: Immediately add the activated amino acid solution to the washed peptide-resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours. Monitor for completion using the Kaiser test. If the test remains positive, consider a second coupling.

  • Final Wash: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next synthesis cycle.

Protocol 2: On-Resin Aggregation Test using FT-IR

This protocol allows for the qualitative assessment of secondary structure formation on the resin.

  • Sample Collection: After a difficult coupling step (e.g., after adding the 6th or 7th residue), take a small sample of the peptide-resin (~5-10 mg).

  • Washing: Wash the resin sample thoroughly with DCM (3 x 1 mL) to remove any residual solvents.

  • Drying: Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.

  • Sample Preparation: Prepare a KBr pellet containing the dried peptide-resin or use an ATR-FTIR spectrometer.

  • Acquire Spectrum: Collect the infrared spectrum, paying close attention to the Amide I band region (1600-1700 cm⁻¹).

  • Analysis: The presence of a prominent peak between 1620 cm⁻¹ and 1640 cm⁻¹ is indicative of intermolecular β-sheet formation and, therefore, aggregation.[8] A primary peak around 1650-1660 cm⁻¹ suggests a more desirable random coil or α-helical conformation.

Diagrams and Workflows

Troubleshooting_Workflow Start Positive Kaiser Test / Poor Resin Swelling (Aggregation Suspected) Solvent Switch to NMP or add 25% DMSO to DMF Start->Solvent Check1 Kaiser Test Still Positive? Solvent->Check1 Temp Increase Coupling Temperature (50-55°C) Check1->Temp Yes Success Problem Resolved: Proceed with Synthesis Check1->Success No Check2 Kaiser Test Still Positive? Temp->Check2 Chaotrope Use Chaotropic Salt Wash (e.g., 0.8M LiCl in DMF) Check2->Chaotrope Yes Check2->Success No Check3 Kaiser Test Still Positive? Chaotrope->Check3 Reagent Switch to Stronger Coupling Reagent (HATU/PyBOP) Check3->Reagent Yes Check3->Success No Reagent->Success Success Resynthesize Consider Resynthesis: - Use Pseudoproline - Add Hmb/Dmb protection Reagent->Resynthesize Still Fails

Caption: A decision-making workflow for troubleshooting on-resin peptide aggregation.

Aggregation_Mechanism PeptideChains Growing Peptide Chains on Resin (Solvated, Accessible N-Terminus) Hydrophobic Hydrophobic Collapse & H-Bonding (Initiated by Ile, Val, etc.) PeptideChains:f1->Hydrophobic BetaSheet β-Sheet Formation Inter-chain Hydrogen Bonds Hydrophobic->BetaSheet:f0 Aggregate Insoluble Aggregate Buried N-Terminus Resin Shrinking BetaSheet:f1->Aggregate:f0

Caption: The logical progression from soluble peptide chains to insoluble aggregates.

References

Technical Support Center: Boc-L-Ile-OH Deprotection and Deletion Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the deprotection of Boc-L-Isoleucine (Boc-L-Ile-OH) and the subsequent formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they problematic?

A1: Deletion sequences are peptide impurities that are missing one or more amino acid residues from the target sequence.[1] They typically arise from incomplete deprotection of the N-terminal α-amino protecting group (e.g., Boc) or a failed coupling reaction.[2] If the Boc group is not fully removed, the N-terminus remains blocked, and the next amino acid in the sequence cannot be coupled.[1] These impurities are particularly problematic because their mass and physicochemical properties are often very similar to the desired full-length peptide, making them difficult to remove during purification.[3]

Q2: Why is this compound particularly prone to causing deletion sequences?

A2: this compound is a β-branched amino acid, meaning it has a bulky side chain attached to the β-carbon. This creates significant steric hindrance around the α-amino group.[4][5] This steric congestion can physically obstruct the approach of the deprotection reagent, trifluoroacetic acid (TFA), making the removal of the Boc group slower and less efficient compared to non-hindered amino acids.[5][6] This incomplete deprotection is a direct cause of deletion sequences.[1][2]

Q3: How can I detect incomplete Boc deprotection during synthesis?

A3: The most common method for monitoring deprotection on-resin is the Kaiser test (or ninhydrin test).[7][8] After the deprotection step, a small sample of resin beads is tested. A positive result (an intense blue color) indicates the presence of free primary amines, confirming that the Boc group has been successfully removed.[9] A negative result (the beads remain yellow or colorless) signifies that the deprotection was incomplete and the N-terminus is still blocked.[9][10]

Q4: What is "capping" and how can it help manage deletion sequences?

A4: Capping is a critical step in SPPS used to terminate peptide chains that have failed to react.[11] After a coupling step, if a monitoring test (like the Kaiser test) indicates that some N-terminal amines are still unreacted, a capping agent like acetic anhydride is added.[8][12] This acetylates the unreacted amino groups, permanently blocking them from participating in subsequent coupling cycles.[13] While this creates truncated (shortened) peptides, these are significantly different in length and property from the target peptide and are much easier to separate during final purification than the problematic deletion sequences.[11]

Troubleshooting Guide

Primary Issue: Analysis of the crude peptide by mass spectrometry shows a significant impurity with a mass corresponding to [Target Peptide Mass - 113.1 Da (Mass of Isoleucine residue)], indicating an isoleucine deletion sequence.

Underlying Cause: Incomplete N-terminal Boc deprotection at the isoleucine residue due to steric hindrance, leading to failure of the subsequent coupling step.[1][5]

Table 1: Comparison of Boc Deprotection Conditions for Hindered Amino Acids
ParameterStandard ProtocolRecommended Protocol for Hindered Residues (e.g., Ile, Val)Rationale
Reagent 50% TFA in Dichloromethane (DCM)[14]50% TFA in DCM[1]Standard reagent is typically effective, but conditions must be optimized.
Deprotection Time 1 x 20-30 minutes[1][14]2 x 20-30 minutes (Double Deprotection)[4]Increased exposure to acid is needed to overcome the slower reaction rate caused by steric hindrance.[5]
Monitoring OptionalMandatory: Kaiser test after deprotection.[7][9]Direct confirmation of free N-terminal amines is essential before proceeding to the next coupling step.
Follow-up Action Proceed to coupling.If Kaiser test is negative, repeat deprotection. If positive, proceed to coupling.[10]Prevents the formation of deletion sequences by ensuring the reaction is complete.
Experimental Protocols
Protocol 1: Optimized Boc Deprotection for Sterically Hindered Residues

This protocol details an enhanced deprotection step to ensure complete removal of the Boc group from residues like isoleucine.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes.

  • First Deprotection: Drain the DCM and add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL per gram of resin).[14] Agitate the mixture at room temperature for 30 minutes.[1]

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by Isopropanol (IPA) (2x), and finally DCM (3x).

  • Monitoring: Perform a Kaiser test (see Protocol 2) on a small sample of beads.

  • Second Deprotection (If Necessary): If the Kaiser test is not strongly positive, repeat step 2.

  • Final Wash: Once a positive Kaiser test is confirmed, wash the resin with DCM (3x) and DMF (3x) to prepare for the coupling step.

Protocol 2: Monitoring Deprotection with the Kaiser Test

This qualitative test confirms the presence of free primary amines after deprotection.[9]

Reagents:

  • Solution A: Phenol in ethanol (80% w/v)

  • Solution B: Potassium cyanide (KCN) in pyridine/water

  • Solution C: Ninhydrin in ethanol (6% w/v)[9]

Procedure:

  • Collect a small sample of resin beads (1-2 mg) from the reaction vessel after the post-deprotection wash.

  • Wash the collected beads 3 times with ethanol in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.[9]

  • Heat the tube at 120°C for 5 minutes.[9]

  • Observe the color:

    • Intense Blue (Beads and/or Solution): Positive result. Deprotection is successful. Free primary amines are present.[8]

    • Yellow/Colorless: Negative result. Deprotection is incomplete. The N-terminus is still Boc-protected.[9]

Protocol 3: Acetyl Capping of Unreacted Amino Groups

If coupling is incomplete (indicated by a positive Kaiser test after the coupling step), this procedure blocks unreacted chains.[12]

Reagents:

  • Capping Solution: Acetic anhydride and pyridine in DMF. A common formulation uses a 50-fold excess of acetic anhydride and pyridine relative to the resin substitution.[12]

Procedure:

  • Following the coupling step and subsequent washes, wash the resin several times with DMF.

  • Suspend the resin in the capping solution.

  • Gently agitate the mixture at room temperature for 30 minutes.[11][12]

  • Filter the resin and wash it thoroughly with DMF (3x) and DCM (3x).

  • Perform a Kaiser test to confirm the absence of free amines (a negative result is desired). If the test is still positive, the capping procedure should be repeated.[12]

Visualizations

cluster_SPPS Boc-SPPS Cycle cluster_Problem Point of Failure Start Start with Amino Acid-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Wash & Neutralize (DCM, IPA, DIEA) Deprotection->Wash1 IncompleteDeprotection Incomplete Deprotection (Steric Hindrance of Ile) Deprotection->IncompleteDeprotection Coupling 3. Couple Next Boc-AA-OH Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Deletion Deletion Sequence Forms Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection n-1 times IncompleteDeprotection->Coupling IncompleteDeprotection->Deletion

Diagram 1: Boc-SPPS cycle highlighting where incomplete deprotection of this compound leads to the formation of a deletion sequence.

Start Symptom: Suspected Deletion Sequence (e.g., from MS data) CheckDeprotection Perform Kaiser Test after this compound Deprotection Step Start->CheckDeprotection Result What is the Kaiser Test Result? CheckDeprotection->Result Positive Strongly Positive (Blue Color) Result->Positive Successful Negative Negative / Weak (Yellow / Colorless) Result->Negative Failed Action_Positive Action: Proceed to Coupling Step. Consider Double Coupling for the next amino acid. Positive->Action_Positive Action_Negative Action: 1. Repeat Deprotection Step (Use extended time) 2. Re-test with Kaiser Test Negative->Action_Negative Action_Negative->Result Re-evaluate Final Outcome: Minimized Deletion Sequence Formation Action_Positive->Final

Diagram 2: Troubleshooting workflow for diagnosing and addressing incomplete Boc deprotection during solid-phase peptide synthesis.

Diagram 3: Logical flow comparing successful Boc deprotection and chain elongation versus a failure scenario leading to a blocked N-terminus.

References

Technical Support Center: Coupling of Boc-L-Ile-OH with Carbodiimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of N-acylurea during the coupling of the sterically hindered amino acid, Boc-L-Isoleucine-OH (Boc-L-Ile-OH), with carbodiimides.

Troubleshooting Guides

This section addresses common issues encountered during the coupling of this compound, presented in a question-and-answer format.

Problem 1: Low coupling efficiency and presence of a major byproduct.

  • Question: My coupling reaction with this compound using DCC or EDC is resulting in a low yield of the desired peptide and a significant amount of an unknown, unreactive byproduct. How can I resolve this?

  • Answer: The primary suspect for the unreactive byproduct is N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[1] Due to the steric hindrance of the isoleucine side chain, the nucleophilic attack by the amine component is slower, allowing more time for this side reaction to occur.[2]

    Solutions:

    • Incorporate Additives: The most effective way to combat N-acylurea formation is to use coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1][3] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement but still sufficiently reactive to acylate the amine.[1]

    • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can decrease the rate of N-acylurea formation.[3]

    • Choice of Carbodiimide: While DCC and EDC are common, N,N'-diisopropylcarbodiimide (DIC) is often preferred for solid-phase peptide synthesis (SPPS) as its urea byproduct is more soluble in common solvents.[1] For solution-phase synthesis, the choice may depend on the specific solubility properties of the desired product and byproducts.

Problem 2: Persistent N-acylurea formation even with HOBt.

  • Question: I am using HOBt with DCC/DIC, but I am still observing significant N-acylurea formation in my reaction with this compound. What else can I do?

  • Answer: While HOBt is effective, its performance can be influenced by other reaction parameters. Additionally, for particularly challenging couplings involving sterically hindered amino acids, more advanced strategies may be necessary.

    Solutions:

    • Switch to a More Effective Additive: OxymaPure® has been shown to be a superior additive to HOBt in some cases, leading to higher yields and reduced racemization.[4]

    • Pre-activation: Instead of adding all reagents simultaneously, pre-activating the this compound with the carbodiimide and additive for a short period (e.g., 5-10 minutes) before adding the amine component can sometimes improve coupling efficiency.

    • Solvent Choice: The polarity of the solvent can influence the rate of N-acylurea formation. Less polar solvents like dichloromethane (DCM) may suppress this side reaction compared to more polar solvents like N,N-dimethylformamide (DMF).[5]

    • Consider Alternative Coupling Reagents: For extremely difficult couplings, switching to a different class of coupling reagents, such as phosphonium salts (e.g., PyBOP®, PyAOP®) or aminium/uronium salts (e.g., HBTU, HATU), may be necessary. These reagents often provide higher coupling efficiencies with hindered amino acids.[6]

Frequently Asked Questions (FAQs)

Q1: What is N-acylurea and why is it a problem in peptide synthesis?

A1: N-acylurea is a stable and unreactive byproduct formed by the intramolecular rearrangement of the highly reactive O-acylisourea intermediate in carbodiimide-mediated coupling reactions.[1] Its formation is problematic because it consumes the activated amino acid, leading to lower yields of the desired peptide.[3] Furthermore, its similar polarity to the desired product can make it difficult to remove during purification.

Q2: Is this compound particularly prone to N-acylurea formation?

A2: Yes, sterically hindered amino acids like isoleucine, valine, and threonine are more susceptible to N-acylurea formation.[2] The bulky side chain slows down the desired intermolecular reaction with the amine nucleophile, providing a larger window of opportunity for the intramolecular rearrangement to the N-acylurea to occur.

Q3: What is the role of additives like HOBt and OxymaPure®?

A3: Additives like HOBt and OxymaPure® act as nucleophilic catalysts. They rapidly trap the O-acylisourea intermediate to form an active ester. This active ester is less reactive than the O-acylisourea, which reduces the likelihood of racemization, and it is not prone to rearrangement to N-acylurea.[1] However, it is still reactive enough to efficiently acylate the amine component to form the desired peptide bond.

Q4: Can the choice of carbodiimide (DCC, DIC, EDC) affect the level of N-acylurea formation?

A4: While the fundamental mechanism of N-acylurea formation is the same for all carbodiimides, the choice of carbodiimide can have practical implications. The solubility of the resulting urea byproduct is a major consideration. Dicyclohexylurea (DCU), the byproduct of DCC, is largely insoluble in many organic solvents, which can be advantageous for purification in solution-phase synthesis but problematic in solid-phase synthesis.[1] Diisopropylurea, from DIC, is more soluble in common SPPS solvents.[1] Water-soluble carbodiimides like EDC are beneficial for reactions in aqueous media and for simplifying purification through aqueous extraction.[7] The steric bulk of the carbodiimide itself can also influence reaction rates and, consequently, the extent of side reactions.[5]

Q5: Are there any analytical techniques to quantify the amount of N-acylurea formed?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying the amount of N-acylurea byproduct.[8] By using a suitable standard, the percentage of N-acylurea relative to the desired product and unreacted starting materials can be determined. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization and quantification.

Data Presentation

The following table summarizes the qualitative and, where available, quantitative impact of various reaction conditions on N-acylurea formation during carbodiimide-mediated couplings. It is important to note that specific quantitative data for this compound is limited in the literature.

ParameterConditionEffect on N-acylurea FormationRationaleQuantitative Data (General)
Additive NoneHighO-acylisourea intermediate is prone to rearrangement.[1]-
HOBtSignificantly ReducedForms a more stable active ester, preventing rearrangement.[3]Can reduce N-acylurea to minimal levels.
OxymaPure®Very Significantly ReducedForms a highly reactive and stable active ester, often outperforming HOBt.[4]Can reduce N-acylurea to minimal levels.
Carbodiimide DCC-Insoluble DCU byproduct can be advantageous for purification in solution-phase.[1]-
DIC-Soluble diisopropylurea byproduct is suitable for SPPS.[1]-
EDC-Water-soluble carbodiimide and byproduct simplify aqueous workup.[7]-
Temperature ElevatedIncreasedHigher temperatures accelerate the rate of the rearrangement reaction.[9]-
Room TemperatureModerateA balance between reaction rate and side product formation.-
0 °CReducedLower temperatures slow down the rearrangement to N-acylurea.[3]-
Solvent DMF (polar aprotic)Can be higherPolar solvents can favor the intramolecular rearrangement.[5]-
DCM (less polar)Can be lowerLess polar solvents can suppress the rearrangement.[5]-
Base Presence of a tertiary amineCan increase racemizationA base is often required for in situ neutralization in SPPS.The addition of 5% pyridine has been shown to suppress N-acylurea formation in some cases.[8]

Experimental Protocols

Protocol 1: General Procedure for Minimizing N-acylurea Formation in Solution-Phase Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution of Reactants:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine component (1.0 - 1.1 equivalents) in an anhydrous solvent (e.g., DCM or DMF).

    • In a separate flask, dissolve the coupling additive (e.g., HOBt or OxymaPure®, 1.1 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • Cool the flask containing the amino acid and amine to 0 °C in an ice bath.

    • Add the solution of the coupling additive to the reaction mixture.

  • Addition of Carbodiimide:

    • Slowly add a solution of the carbodiimide (e.g., DCC or DIC, 1.1 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C with stirring.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

    • Wash the organic layer with an acidic solution (e.g., 1N HCl or 10% citric acid), a basic solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard DIC/OxymaPure® Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

  • Resin Preparation:

    • Swell the resin (e.g., Merrifield resin with the N-terminal amine deprotected and neutralized) in DMF for 30-60 minutes.

  • Preparation of the Coupling Solution:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the solution and allow for a pre-activation time of 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swelled resin.

    • Add the pre-activated this compound/OxymaPure®/DIC solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), a second coupling (recoupling) may be necessary.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Visualizations

N_Acylurea_Formation cluster_main_path Desired Peptide Bond Formation cluster_side_reaction N-Acylurea Side Reaction This compound This compound O_acylisourea O-Acylisourea (Reactive Intermediate) This compound->O_acylisourea + Carbodiimide Carbodiimide R-N=C=N-R' Peptide Desired Peptide O_acylisourea->Peptide + Amine O_acylisourea_side O-Acylisourea (Reactive Intermediate) Amine H₂N-R'' Urea Urea Byproduct N_acylurea N-Acylurea (Unreactive Byproduct) O_acylisourea_side->N_acylurea Intramolecular Rearrangement

Caption: Mechanism of N-acylurea formation as a side reaction in carbodiimide-mediated peptide coupling.

Caption: Troubleshooting workflow for addressing low coupling yield due to N-acylurea formation.

Experimental_Workflow cluster_solution_phase Solution-Phase Coupling cluster_spps Solid-Phase Peptide Synthesis (SPPS) sp_start Dissolve Reactants (this compound, Amine, Additive) sp_cool Cool to 0 °C sp_start->sp_cool sp_add_carbodiimide Add Carbodiimide sp_cool->sp_add_carbodiimide sp_react React & Monitor sp_add_carbodiimide->sp_react sp_workup Work-up & Purify sp_react->sp_workup sp_product Pure Peptide sp_workup->sp_product spps_resin Swell Resin spps_preactivate Pre-activate This compound with DIC/OxymaPure® spps_resin->spps_preactivate spps_couple Couple to Resin spps_preactivate->spps_couple spps_monitor Monitor with Kaiser Test spps_couple->spps_monitor spps_wash Wash Resin spps_monitor->spps_wash spps_next Proceed to Next Cycle spps_wash->spps_next

Caption: Simplified experimental workflows for coupling this compound in solution-phase and solid-phase synthesis.

References

Technical Support Center: Improving Boc-L-Isoleucine Solubility During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Boc-L-isoleucine during peptide coupling reactions. Poor solubility can lead to incomplete reactions, lower yields, and purification difficulties. The following resources offer practical solutions and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why does Boc-L-isoleucine have poor solubility during coupling reactions?

A1: The limited solubility of Boc-L-isoleucine stems from a combination of factors. The bulky tert-butoxycarbonyl (Boc) protecting group and the hydrophobic isobutyl side chain contribute to its poor solubility in many common organic solvents used in peptide synthesis. Furthermore, during solid-phase peptide synthesis (SPPS), the growing peptide chain itself can aggregate, especially with hydrophobic residues like isoleucine, further reducing the accessibility of the reactive termini.

Q2: What are the initial signs of solubility problems with Boc-L-isoleucine?

A2: Common indicators include:

  • Incomplete dissolution: The Boc-L-isoleucine does not fully dissolve in the coupling solvent, even with agitation.

  • Precipitation: The activated amino acid precipitates out of solution before or during the coupling reaction.

  • Slow or incomplete coupling: Monitoring the reaction (e.g., via a Kaiser test in SPPS) shows a persistent presence of unreacted free amines.

  • Low yield: The final peptide yield is lower than expected.

Q3: Which solvents are recommended for dissolving Boc-L-isoleucine?

A3: While Boc-L-isoleucine is soluble in methanol, for coupling reactions, polar aprotic solvents are generally preferred. N-Methyl-2-pyrrolidone (NMP) is often a better choice than N,N-dimethylformamide (DMF) for dissolving sterically hindered and difficult amino acids. In some cases, a mixture of solvents or the addition of co-solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) can improve solubility.[1][2]

Q4: Can sonication be used to improve the solubility of Boc-L-isoleucine?

A4: Yes, sonication can be a useful technique to aid in the dissolution of Boc-L-isoleucine and other poorly soluble reagents. The high-frequency sound waves can help to break up aggregates and promote solvation.[3] It is particularly useful for preparing the amino acid solution before adding it to the reaction vessel.

Troubleshooting Guide

Problem: Incomplete Coupling of Boc-L-isoleucine

This guide provides a systematic approach to diagnosing and resolving incomplete coupling reactions involving Boc-L-isoleucine.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Incomplete Boc-L-Isoleucine Coupling Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Check_Solubility Was Boc-L-isoleucine fully dissolved? Start->Check_Solubility Change_Solvent Improve Solvation: - Use NMP instead of DMF - Add co-solvents (DMSO) - Use sonication Check_Solubility->Change_Solvent No Evaluate_Reagents Are the coupling reagents and conditions optimal? Check_Solubility->Evaluate_Reagents Yes Change_Solvent->Start Change_Reagents Use More Potent Coupling Reagents: - HATU, HCTU, or PyBOP - Increase reagent equivalents Evaluate_Reagents->Change_Reagents Yes, but still fails Modify_Conditions Optimize Reaction Conditions: - Increase reaction time - Elevate temperature - Add chaotropic salts (LiCl) Evaluate_Reagents->Modify_Conditions No Recouple Perform a second coupling Change_Reagents->Recouple Modify_Conditions->Recouple Success Coupling Complete (Negative Kaiser Test) Recouple->Success

Caption: A step-by-step workflow for troubleshooting incomplete Boc-L-isoleucine coupling.

Data Presentation: Solubility of Boc-L-Isoleucine

Table 1: Qualitative Solubility of Boc-L-Isoleucine in Common Organic Solvents

SolventAbbreviationExpected SolubilityNotes
N,N-DimethylformamideDMFModerately SolubleA commonly used solvent, but may not be sufficient for high concentrations or difficult sequences.
N-Methyl-2-pyrrolidoneNMPSolubleGenerally offers better solvation for sterically hindered and hydrophobic amino acids compared to DMF.[2]
DichloromethaneDCMModerately SolubleOften used in Boc-chemistry SPPS. Can be used as a co-solvent.[6]
TetrahydrofuranTHFSparingly SolubleNot a primary choice for dissolving Boc-L-isoleucine for coupling reactions.
Dimethyl SulfoxideDMSOSolubleCan be used as a co-solvent to enhance solubility and disrupt aggregation.[1][7]
MethanolMeOHSolubleGenerally used for analytical purposes rather than coupling reactions due to its protic nature.[8][9]
WaterH₂OInsolubleBoc-L-isoleucine is not soluble in aqueous solutions.[8][9]

Experimental Protocols

Protocol 1: Standard Coupling with Improved Solvation

This protocol is a starting point for coupling Boc-L-isoleucine, focusing on enhancing its solubility.

Workflow for Standard Coupling with Improved Solvation

Protocol1 Protocol 1: Standard Coupling with Improved Solvation Prepare_AA 1. Prepare Boc-L-isoleucine Solution: - Dissolve Boc-L-isoleucine (2-4 eq.) in NMP. - Use sonication if necessary to achieve full dissolution. Preactivate 2. Pre-activate Amino Acid: - Add coupling reagent (e.g., HBTU, 2-3.9 eq.) and base (e.g., DIPEA, 4-8 eq.) to the amino acid solution. - Mix for 1-5 minutes. Prepare_AA->Preactivate Couple 3. Coupling Reaction: - Add the activated amino acid solution to the deprotected peptide-resin. - Agitate for 1-4 hours at room temperature. Preactivate->Couple Monitor 4. Monitor Reaction: - Perform a Kaiser test to check for completion. Couple->Monitor Wash 5. Wash Resin: - Wash the resin thoroughly with NMP, DCM, and then NMP. Monitor->Wash

Caption: A workflow for a standard coupling protocol with enhanced solvation techniques.

Methodology:

  • Amino Acid Preparation: In a separate vessel, dissolve Boc-L-isoleucine (2-4 equivalents relative to the resin loading) in a minimal amount of NMP. If dissolution is slow or incomplete, place the vessel in an ultrasonic bath for 5-10 minutes.

  • Activation: To the dissolved Boc-L-isoleucine, add the coupling reagent (e.g., HBTU, 2-3.9 equivalents) and a tertiary amine base (e.g., DIPEA, 4-8 equivalents). Allow the mixture to pre-activate for 1-5 minutes.[10]

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: After the designated time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.

  • Washing: If the Kaiser test is negative (indicating complete coupling), wash the resin thoroughly with NMP, followed by DCM, and then NMP to prepare for the next deprotection step. If the test is positive, consider the troubleshooting options below.

Protocol 2: High-Efficiency Coupling Using HATU

For particularly difficult couplings, a more potent activating reagent like HATU is recommended.[11][12]

Workflow for High-Efficiency HATU Coupling

Protocol2 Protocol 2: High-Efficiency HATU Coupling Prepare_AA 1. Prepare Boc-L-isoleucine Solution: - Dissolve Boc-L-isoleucine (2-4 eq.) in NMP or a DMF/DMSO mixture. Preactivate 2. Pre-activate with HATU: - Add HATU (1.9-3.9 eq.) and a non-nucleophilic base (e.g., DIPEA or Collidine, 4-8 eq.). - Mix for 1-5 minutes. Prepare_AA->Preactivate Couple 3. Coupling Reaction: - Add the activated amino acid solution to the deprotected peptide-resin. - Agitate for 30-120 minutes at room temperature. Preactivate->Couple Monitor 4. Monitor Reaction: - Perform a Kaiser test. Couple->Monitor Wash 5. Wash Resin: - Wash the resin thoroughly with the reaction solvent. Monitor->Wash

Caption: A workflow for a high-efficiency coupling protocol using HATU.

Methodology:

  • Amino Acid Preparation: Dissolve Boc-L-isoleucine (2-4 equivalents) in NMP or a mixture of DMF and DMSO (e.g., 1:1 v/v).

  • Activation: In a separate vessel, add HATU (1.9-3.9 equivalents) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (4-8 equivalents) to the amino acid solution. Allow for a pre-activation time of 1-5 minutes.[13]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction and Monitoring: Agitate the reaction for 30-120 minutes and monitor for completion using a Kaiser test.

  • Washing: Upon completion, wash the resin thoroughly with the solvent used for the coupling reaction.

Protocol 3: Modifying Coupling Conditions

If solubility and potent coupling reagents are still insufficient, modifying the reaction conditions can help overcome the energy barrier for the reaction.

Workflow for Modifying Coupling Conditions

Protocol3 Protocol 3: Modifying Coupling Conditions cluster_options Choose one or more options Add_Chaotropic Option A: Add Chaotropic Salt - Add LiCl (0.5 - 1 M) to the coupling reaction. Elevate_Temp Option B: Elevate Temperature - Perform the coupling at an elevated temperature (e.g., 40-60°C). Microwave Option C: Microwave Synthesis - Utilize a microwave peptide synthesizer for rapid heating.

References

Validation & Comparative

A Head-to-Head Comparison: Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for amino acids is a critical decision that dictates the overall synthetic strategy. This guide provides a detailed, data-driven comparison of Boc-L-Ile-OH and Fmoc-L-Ile-OH, two commonly used derivatives of the sterically hindered amino acid isoleucine, to assist researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis endeavors.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Boc- and Fmoc-based SPPS lies in the deprotection chemistry. The Boc group is acid-labile and is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved with a secondary amine, most commonly piperidine.[1][2] This distinction in deprotection conditions has significant implications for the entire synthesis process, from resin and side-chain protecting group selection to the final cleavage and purification steps.

Boc-SPPS operates on a principle of graded acid lability. The temporary Nα-Boc group is removed with moderate acid (e.g., 50% TFA in dichloromethane), while the more permanent side-chain protecting groups and the linkage to the resin require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[3][4]

Fmoc-SPPS , in contrast, employs an orthogonal protection scheme. The base-labile Fmoc group is removed in each cycle, while the acid-labile side-chain protecting groups and the resin linker remain intact until the final cleavage step with a strong acid cocktail, typically containing TFA.[2][5]

Performance Comparison: A Quantitative Look

Performance MetricThis compoundFmoc-L-Ile-OHKey Considerations
Coupling Efficiency Generally high, especially with in situ neutralization protocols.[6][7]High, but can be challenging for sterically hindered residues like isoleucine.Steric hindrance of the isoleucine side chain can impede coupling. Optimization of coupling reagents and reaction times is crucial for both strategies.
Deprotection Conditions Harsh (50% TFA in DCM)[3]Mild (20-40% piperidine in DMF)[8]The mild conditions of Fmoc-SPPS are advantageous for sensitive peptide sequences.
Overall Yield Can be high, but repeated acid exposure may lead to peptide loss from the resin.Generally high, with less risk of premature cleavage from the resin.Yield is highly sequence-dependent and influenced by aggregation.
Final Peptide Purity Can be high, but harsh final cleavage can generate more side products.Often higher due to milder deprotection steps and final cleavage conditions.Purity is dependent on the efficiency of each coupling and deprotection step, as well as the final cleavage and purification.
Side Reactions Risk of tert-butylation of sensitive residues (e.g., Trp, Met) and acid-catalyzed side reactions.[4]Potential for aspartimide formation, diketopiperazine formation, and side reactions related to the basic deprotection conditions.[9]The choice of side-chain protecting groups and scavengers is critical to minimize side reactions in both strategies.

Experimental Protocols: A Practical Guide

The following are generalized protocols for the incorporation of isoleucine using both Boc and Fmoc strategies.

Boc-SPPS Protocol for Isoleucine Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin with DCM, isopropanol, and then DCM.

  • Neutralization: Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 5-10 minutes. Wash with DCM.

  • Coupling of this compound:

    • Pre-activate this compound (3 equivalents) with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIPEA in N,N-dimethylformamide (DMF) or DCM/DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Fmoc-SPPS Protocol for Isoleucine Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20-40% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-L-Ile-OH:

    • In a separate vessel, dissolve Fmoc-L-Ile-OH (3-5 equivalents) and a coupling reagent (e.g., HCTU, HATU, or DIC/HOBt) in DMF.

    • Add an activator base (e.g., DIPEA or 2,4,6-collidine).

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Signaling Pathways and Experimental Workflows

To visually represent the core processes of Boc- and Fmoc-SPPS, the following diagrams have been generated using Graphviz.

Boc_SPPS_Workflow start Start: Resin-bound Peptide deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DCM) deprotection->neutralization Wash coupling Coupling: Activated this compound neutralization->coupling Wash washing Washing (DMF, DCM) coupling->washing next_cycle Next Cycle or Final Cleavage washing->next_cycle Fmoc_SPPS_Workflow start Start: Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling: Activated Fmoc-L-Ile-OH deprotection->coupling Wash washing Washing (DMF) coupling->washing next_cycle Next Cycle or Final Cleavage washing->next_cycle SPPS_Strategy_Selection peptide_properties Peptide Properties: - Sequence - Length - Modifications acid_sensitive Acid-Sensitive Residues? peptide_properties->acid_sensitive aggregation_prone Aggregation-Prone Sequence? peptide_properties->aggregation_prone boc_strategy Boc-SPPS final_cleavage_considerations Final Cleavage Harshness boc_strategy->final_cleavage_considerations Harsh (HF, TFMSA) fmoc_strategy Fmoc-SPPS fmoc_strategy->final_cleavage_considerations Mild (TFA cocktail) acid_sensitive->boc_strategy No acid_sensitive->fmoc_strategy Yes aggregation_prone->boc_strategy Yes (in situ neutralization) aggregation_prone->fmoc_strategy No

References

The Boc Strategy: A Superior Approach for the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the challenge of working with hydrophobic sequences is a frequent and formidable obstacle. Aggregation, poor coupling efficiency, and low final yields are common issues that plague the synthesis of these "difficult" peptides. While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the workhorse of modern solid-phase peptide synthesis (SPPS), the older Boc (tert-butyloxycarbonyl) strategy often emerges as a superior alternative for overcoming the hurdles presented by hydrophobicity.

This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of hydrophobic peptides, supported by experimental data and detailed protocols. We will delve into the chemical principles that underpin the advantages of the Boc strategy and provide the necessary information for you to make an informed decision for your next challenging synthesis.

Executive Summary: Boc vs. Fmoc for Hydrophobic Sequences

FeatureBoc StrategyFmoc StrategyAdvantage for Hydrophobic Peptides
Nα-Deprotection Chemistry Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., Piperidine)Boc: Acidic deprotection protonates the N-terminus, reducing aggregation.
Handling of Hydrophobic/Aggregating Sequences Generally more effective; N-terminal protonation after deprotection reduces aggregation.[1][]More prone to aggregation issues with hydrophobic peptides.Boc
Crude Purity of Hydrophobic Peptides Often higher.[]May be lower due to aggregation-related side reactions.[1]Boc
Final Yield of Hydrophobic Peptides Can be significantly higher, especially with optimized protocols.[1]Often lower for difficult, aggregating sequences.Boc
"In Situ" Neutralization A highly effective protocol that minimizes aggregation by neutralizing the N-terminus in the presence of the activated amino acid.[3][4][5][6]Not applicable.Boc
Final Cleavage Conditions Harsh (e.g., HF, TFMSA), requiring specialized equipment.[1]Milder (e.g., TFA).Fmoc
Orthogonality "Graduated acid lability," not truly orthogonal.Fully orthogonal protection scheme.Fmoc

The Chemical Advantage of the Boc Strategy in Mitigating Aggregation

The primary challenge in synthesizing hydrophobic peptides is the tendency of the growing peptide chain to aggregate via intermolecular hydrogen bonding, forming stable secondary structures like β-sheets on the solid support. This aggregation can physically block the N-terminus, preventing complete deprotection and coupling of the subsequent amino acid, leading to deletion sequences and low yields.

The Boc strategy's main advantage lies in its deprotection step. The use of a strong acid, typically trifluoroacetic acid (TFA), to remove the Boc group leaves the newly exposed N-terminal amine in its protonated, ammonium salt form (R-NH3+). This positive charge along the peptide backbone leads to electrostatic repulsion between the chains, effectively disrupting the hydrogen bonding networks that cause aggregation.[1] This keeps the peptide chains solvated and accessible for the subsequent coupling reaction.

In contrast, the Fmoc strategy utilizes a base (piperidine) for deprotection, resulting in a neutral N-terminal amine. In non-polar environments, and with hydrophobic side chains, these neutral peptide chains are highly prone to aggregation, making subsequent coupling difficult.

Experimental Data: A Case Study

While direct, side-by-side quantitative comparisons in single publications are not abundant, the literature consistently supports the Boc strategy's efficacy for difficult sequences. For instance, in the synthesis of a hydrophobic transmembrane peptide fragment of the rat bradykinin receptor (a 34-residue peptide), the Boc-based strategy yielded a product (12% yield after changing the solvent to 80% NMP/DMSO from DMF which gave 4%), whereas the Fmoc-based synthesis failed to produce any desired product.[7] This highlights a scenario where the choice of strategy is critical for the success of the synthesis.

Another study on the synthesis of four different hydrophobic peptides (VAVAG, VIVIG, QVGQVELG, and VQAAIDYING) reported successful synthesis with good yield and purity using both Boc and Fmoc strategies on a novel BDDMA-PS support, noting that aggregation was not a significant problem. However, it is a common experience in the field that on standard polystyrene resins, the synthesis of such peptides is more challenging with the Fmoc strategy.

Experimental Protocols

To provide a practical guide, we present a detailed protocol for the manual synthesis of a model hydrophobic peptide, VAVAG, using the Boc strategy with in situ neutralization, a technique that significantly enhances the efficiency of synthesizing difficult sequences.[3][4][5][6]

Boc-SPPS of VAVAG on Merrifield Resin with In Situ Neutralization

1. Resin Preparation and First Amino Acid Attachment:

  • Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Wash the resin with DCM (3 x 10 mL).

  • Prepare the cesium salt of Boc-Gly-OH by reacting it with cesium carbonate in methanol, followed by evaporation.

  • Dissolve the Boc-Gly-cesium salt in dimethylformamide (DMF, 5 mL) and add it to the resin.

  • Heat the mixture at 50°C for 12 hours.

  • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

2. Peptide Chain Elongation (One Cycle for Valine):

  • Deprotection:

    • Swell the Boc-Gly-resin in DCM (10 mL) for 10 minutes.

    • Add a solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.

    • Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL) to remove residual TFA.

  • In Situ Neutralization and Coupling:

    • In a separate vial, dissolve Boc-Val-OH (3 mmol) and HOBt (3 mmol) in DMF (3 mL).

    • Add diisopropylcarbodiimide (DIC, 3 mmol) and allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Immediately add diisopropylethylamine (DIEA, 6 mmol) to the reaction vessel.

    • Agitate for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test.

  • Washing:

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Repeat the chain elongation cycle for the remaining amino acids (Ala, Val, Ala).

3. Cleavage and Deprotection:

  • Dry the final peptide-resin under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add anisole (1 mL) as a scavenger.

  • Cool the apparatus to 0°C.

  • Carefully distill anhydrous HF (10 mL) into the reaction vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under vacuum.

  • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the peptide.

4. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

Visualizing the Workflow: Boc vs. Fmoc

The following diagrams illustrate the key differences in the workflows of Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Resin Boc_AA_Resin Boc-AA-Resin Resin->Boc_AA_Resin Attach 1st AA Deprotection Deprotection (50% TFA in DCM) Boc_AA_Resin->Deprotection TFA_Salt_Resin H₂N⁺-AA-Resin (TFA Salt) Deprotection->TFA_Salt_Resin Neutralization_Coupling In Situ Neutralization & Coupling (Boc-AA, HBTU/HOBt, DIEA) TFA_Salt_Resin->Neutralization_Coupling Neutralization_Coupling->Boc_AA_Resin Repeat for next AA Washing1 Washing (DCM, DMF) Neutralization_Coupling->Washing1 Final_Cleavage Final Cleavage (HF, TFMSA) Washing1->Final_Cleavage Washing2 Washing (DCM, DMF) Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide

Caption: Boc-SPPS workflow with in situ neutralization.

Fmoc_SPPS_Workflow Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin Attach 1st AA Deprotection Deprotection (20% Piperidine in DMF) Fmoc_AA_Resin->Deprotection Free_Amine_Resin H₂N-AA-Resin Deprotection->Free_Amine_Resin Coupling Coupling (Fmoc-AA, HBTU/HOBt, DIEA) Free_Amine_Resin->Coupling Coupling->Fmoc_AA_Resin Repeat for next AA Washing1 Washing (DMF) Coupling->Washing1 Final_Cleavage Final Cleavage (TFA) Washing1->Final_Cleavage Washing2 Washing (DMF) Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide

Caption: Standard Fmoc-SPPS workflow.

Conclusion

For the synthesis of hydrophobic and other "difficult" peptide sequences prone to aggregation, the Boc strategy, particularly when coupled with an in situ neutralization protocol, offers significant advantages over the more commonly used Fmoc strategy. The ability of the acidic deprotection step to maintain a charged N-terminus, thereby preventing aggregation, often leads to higher purity and yields. While the final cleavage step in Boc-SPPS requires harsher conditions and specialized equipment, for challenging sequences, the improved outcome of the synthesis can outweigh these considerations. By understanding the underlying chemical principles and employing optimized protocols, researchers can leverage the Boc strategy to successfully synthesize hydrophobic peptides that would otherwise be intractable with standard Fmoc chemistry.

References

analytical HPLC methods for peptides with Boc-L-isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical High-Performance Liquid Chromatography (HPLC) methods for peptides containing N-tert-butyloxycarbonyl-L-isoleucine (Boc-L-isoleucine) is essential for researchers, scientists, and professionals in drug development. The presence of the hydrophobic Boc protecting group significantly influences the peptide's chromatographic behavior, necessitating robust analytical methods to ensure purity and characterization. This guide provides a comparative overview of suitable HPLC methods, complete with experimental data and detailed protocols.

The gold standard for peptide analysis, including those with Boc-L-isoleucine, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates molecules based on their hydrophobicity. The following sections compare common RP-HPLC methodologies and provide a detailed experimental protocol.

Comparison of Analytical HPLC Methods

The choice of stationary phase and mobile phase modifier are critical variables in developing an effective HPLC method for Boc-L-isoleucine containing peptides. The following table summarizes the performance of different column technologies and mobile phase modifiers based on generally accepted principles for peptide separations.

FeatureMethod 1: Fully Porous C18 with TFAMethod 2: Superficially Porous C18 with TFAMethod 3: Fully Porous C18 with Formic Acid
Column Type Fully Porous C18 (e.g., 3-5 µm particle size)Superficially Porous C18 (e.g., 2.6 µm particle size)Fully Porous C18 (e.g., 3-5 µm particle size)
Expected Resolution GoodExcellentGood, but may vary
Peak Capacity HighVery HighMay be lower than TFA
Backpressure ModerateHigher (suitable for UHPLC)Moderate
MS Compatibility Poor (TFA causes ion suppression)Poor (TFA causes ion suppression)Excellent (Formic acid is MS-friendly)
Key Advantage Robust and widely applicableHigher efficiency and faster analysisEnables LC-MS analysis

Experimental Protocols

A standard experimental protocol for the analysis of a peptide containing Boc-L-isoleucine using RP-HPLC is detailed below. This protocol serves as a robust starting point that can be optimized for specific peptides.

Objective: To determine the purity of a peptide containing Boc-L-isoleucine by separating it from synthetic impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • Column: A C18 reversed-phase column is recommended. Wide-pore columns (300 Å) are often used for peptides.[2][3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1]

  • Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[1]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).[1]

  • Detection: UV absorbance at 210-220 nm (for the peptide backbone).[4]

  • Column Temperature: 30-40 °C to improve peak shape.[1]

  • Injection Volume: 10-20 µL.[1]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in method development.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Peptide Sample (1 mg/mL) Injection Inject Sample Sample->Injection MobilePhaseA Prepare Mobile Phase A (0.1% TFA in Water) HPLC_System HPLC System Setup (Column, Flow Rate, Temp) MobilePhaseA->HPLC_System MobilePhaseB Prepare Mobile Phase B (0.1% TFA in ACN) MobilePhaseB->HPLC_System HPLC_System->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (220 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: General workflow for the HPLC analysis of a synthetic peptide.

Method_Development cluster_start Starting Point cluster_optimization Optimization Parameters cluster_goal Desired Outcome Start Standard RP-HPLC Method (C18, TFA, ACN/Water) Gradient_Opt Optimize Gradient Slope Start->Gradient_Opt Adjust for Peak Separation Column_Select Column Selection (Pore Size, Particle Type) Start->Column_Select Consider for Efficiency Modifier_Select Mobile Phase Modifier (TFA vs. Formic Acid) Start->Modifier_Select Consider for Detection Method Goal Improved Resolution, Peak Shape, and/or MS Compatibility Gradient_Opt->Goal Column_Select->Goal Modifier_Select->Goal

Caption: Logical workflow for HPLC method development and optimization.

Chiral Analysis

The use of L-isoleucine necessitates a method to confirm its enantiomeric purity. Chiral HPLC is the most direct way to separate and quantify the desired peptide from its D-diastereomer. This is crucial as even small amounts of the incorrect diastereomer can have significant biological implications. For protected amino acids, crown ether-based or zwitterionic chiral stationary phases have shown good performance. The mobile phase for chiral separations is highly dependent on the chosen column and often requires empirical determination.

References

A Comparative Guide to Purity Analysis of Boc-L-Ile-OH by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a cornerstone of reliable and reproducible results. Boc-L-isoleucine (Boc-L-Ile-OH), a crucial N-protected amino acid derivative, is widely used in peptide synthesis and pharmaceutical development.[1][2] Its purity directly impacts the quality, efficacy, and safety of the final synthetic peptides or drug molecules. This guide provides a comparative overview of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of this compound, supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Assessment

While RP-HPLC is the gold standard for purity analysis of protected amino acids, other techniques can be employed for complementary information. Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, and the nature of impurities they can detect.

Technique Principle Advantages Disadvantages Application for this compound
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, quantitative accuracy, and wide applicability.Requires chromophoric impurities for UV detection.Primary recommended method for routine purity analysis and quantification of known and unknown impurities.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Rapid, cost-effective for qualitative screening.Lower resolution, semi-quantitative at best.Useful for quick checks of reaction progress and preliminary purity assessment.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Excellent for volatile impurities like residual solvents.Not suitable for non-volatile compounds like this compound.Analysis of volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Provides structural information based on the magnetic properties of atomic nuclei.Confirms structure and can quantify impurities without a reference standard.Lower sensitivity for trace impurities compared to HPLC.Structural elucidation and identification of major impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation of HPLC with mass analysis by MS.High sensitivity and specificity; identifies unknown impurities by mass-to-charge ratio.More complex and expensive instrumentation.Powerful for identifying and characterizing unknown impurities, especially at low levels.
Reversed-Phase HPLC: A Head-to-Head Comparison of Methods

The choice of column and elution method are critical variables in developing a robust RP-HPLC purity analysis for this compound. Below is a comparative summary of typical performance data for different RP-HPLC setups.

Parameter Method A: C18 Column, Gradient Elution Method B: C8 Column, Gradient Elution Method C: C18 Column, Isocratic Elution
Stationary Phase C18 (Octadecylsilane)C8 (Octylsilane)C18 (Octadecylsilane)
Mobile Phase Acetonitrile/Water with 0.1% TFAAcetonitrile/Water with 0.1% TFA60:40 Acetonitrile/Water with 0.1% TFA
Elution Mode GradientGradientIsocratic
Typical Retention Time (min) 12.510.28.5
Peak Resolution (Main Peak vs. Impurity) > 2.01.81.5
Peak Tailing Factor 1.11.21.4
Assay Purity (%) > 99.5> 99.0> 98.5

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific instrument, column, and experimental conditions.

Detailed Experimental Protocols

Method A: High-Resolution Purity Analysis using a C18 Column with Gradient Elution

This method is recommended for achieving the highest resolution and is suitable for identifying and quantifying trace impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and analysis software

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (Re-equilibration)

Visualizing the Experimental Workflow

A systematic approach is crucial for reliable HPLC analysis. The following diagram illustrates the typical workflow from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample into HPLC Filter->Inject Separate Separation on RP Column Inject->Separate Detect UV Detection at 214 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity and Impurity Profile Integrate->Calculate

Caption: Workflow for the purity analysis of this compound by RP-HPLC.

Logical Framework for Method Selection

The choice between different HPLC methods depends on the specific analytical goals. This diagram outlines the decision-making process.

Method_Selection cluster_goals Analytical Goals cluster_methods Recommended Method start Define Analytical Goal quant High-Resolution Quantification of Impurities start->quant routine Routine Quality Control start->routine fast Fast Analysis start->fast c18_grad C18 Column with Gradient Elution quant->c18_grad c18_iso C18 Column with Isocratic Elution routine->c18_iso c8_grad C8 Column with Gradient Elution fast->c8_grad

Caption: Decision tree for selecting an appropriate RP-HPLC method.

References

A Comparative Analysis of Boc-L-isoleucine and Boc-L-allo-isoleucine in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis and drug development, the stereochemistry of amino acid building blocks is of paramount importance. Even subtle changes in the three-dimensional arrangement of atoms can significantly impact a peptide's structure, biological activity, and therapeutic potential. This guide provides a comprehensive comparative analysis of two diastereomers: Boc-L-isoleucine and Boc-L-allo-isoleucine. By examining their physicochemical properties, performance in peptide synthesis, and influence on final peptide characteristics, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Physicochemical Properties: A Tale of Two Diastereomers

Boc-L-isoleucine and Boc-L-allo-isoleucine share the same molecular formula and mass but differ in the stereochemical configuration at the β-carbon. This seemingly minor difference gives rise to distinct physicochemical properties that can influence their handling, reactivity, and incorporation into peptide chains.

PropertyBoc-L-isoleucineBoc-L-allo-isoleucine
Synonyms Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acidBoc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid
CAS Number 13139-16-735264-07-4
Molecular Formula C₁₁H₂₁NO₄C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol 231.29 g/mol
Melting Point 66-69 °C60-64 °C
Appearance White crystalline powderWhite to off-white solid
Solubility Soluble in methanol, insoluble in water.Data not widely available, expected to have similar solubility profile.
Optical Rotation [α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol)Data not widely available.

Performance in Peptide Synthesis: Considerations and Potential Differences

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into a desired sequence.[] While the general principles of Boc-SPPS apply to both diastereomers, their distinct stereochemistry can influence several aspects of the synthesis.

Coupling Efficiency and Yield

In principle, both Boc-L-isoleucine and Boc-L-allo-isoleucine can be effectively incorporated into a growing peptide chain using standard coupling reagents. However, the different spatial arrangement of the side chain in Boc-L-allo-isoleucine might lead to subtle differences in reaction kinetics. Steric hindrance around the α-amino group can affect the rate of peptide bond formation. While no comprehensive studies directly comparing the coupling efficiencies are readily available, it is a factor to consider, especially in sterically hindered sequences.

Racemization Risk

A critical concern in peptide synthesis is the potential for racemization at the α-carbon of the activated amino acid, which can lead to the formation of unwanted diastereomeric peptides. The use of urethane-based protecting groups like Boc significantly reduces the risk of racemization compared to other N-protecting groups. However, the specific stereochemistry of the side chain can influence the stability of the activated intermediate. While there is no direct evidence to suggest a significantly higher racemization risk for one isomer over the other under standard Boc-SPPS conditions, meticulous control of coupling conditions is always recommended.

Impact on Peptide Structure and Biological Function: A Case Study

The substitution of L-isoleucine with L-allo-isoleucine in a peptide sequence can have profound effects on its three-dimensional structure and, consequently, its biological activity. The altered orientation of the side chain can disrupt or create new intramolecular and intermolecular interactions, leading to changes in conformation and binding affinity to biological targets.

A study on a phytosulfokine (PSK) peptide library provides a compelling example.[2] The native PSK peptide contains an L-isoleucine residue. When this was replaced with L-allo-isoleucine, the resulting analogue, 2-allo-Ile PSK, exhibited a significant increase in bioactivity in a protoplast regeneration assay.[2] This suggests that the altered stereochemistry of the allo-isoleucine residue may lead to a more favorable conformation for binding to its receptor, PSKR1.[2]

This finding underscores the potential of using unnatural amino acids like L-allo-isoleucine as a tool in peptide drug design to modulate and potentially enhance biological activity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a model peptide containing either L-isoleucine or L-allo-isoleucine, as well as analytical techniques to differentiate the resulting diastereomeric peptides.

Boc-Solid Phase Peptide Synthesis (SPPS) of a Model Hexapeptide

This protocol outlines the manual synthesis of the model hexapeptide Tyr-Gly-Gly-Phe-X-Arg, where X is either L-isoleucine or L-allo-isoleucine, on a Merrifield resin.

Materials:

  • Boc-L-Isoleucine or Boc-L-allo-isoleucine

  • Boc-Arg(Tos)-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Esterification):

    • Dissolve Boc-Arg(Tos)-OH (3 eq.) in a minimal amount of DMF.

    • Add cesium carbonate (1.5 eq.) and stir for 1 hour.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting cesium salt in DMF and add to the swelled resin.

    • Heat the mixture at 50°C for 18 hours.

    • Wash the resin with DMF, DMF/water (1:1), DMF, and DCM.

  • Peptide Chain Elongation (One Cycle for each amino acid):

    • Boc Deprotection: Wash the resin with DCM. Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.

    • Neutralization: Wash the resin with DCM. Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice). Wash with DCM.

    • Coupling:

      • Dissolve the next Boc-amino acid (Boc-X-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH; 3 eq.) and HOBt (3 eq.) in DMF.

      • Add DCC (3 eq.) to the solution and stir for 10 minutes at 0°C.

      • Add the activated amino acid solution to the resin and shake for 2-4 hours.

      • Monitor the coupling reaction using a Kaiser test.

      • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • In a specialized HF apparatus, add anisole as a scavenger.

    • Cleave the peptide from the resin using anhydrous HF at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Extract the peptide with 10% acetic acid.

    • Lyophilize the aqueous extract.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Differentiation of Diastereomeric Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for differentiating between isoleucine and allo-isoleucine residues within a peptide.[3] The chemical shifts and coupling constants of the α- and β-protons are sensitive to the local stereochemistry.

  • Sample Preparation: Dissolve the purified lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire 1D ¹H and 2D COSY and TOCSY spectra on a high-field NMR spectrometer.

  • Analysis: Compare the chemical shifts and coupling constants of the isoleucine/allo-isoleucine spin system. Typically, the α-proton of allo-isoleucine resonates at a slightly different chemical shift compared to that of isoleucine.[3]

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC can be used to separate the final diastereomeric peptides or to analyze the enantiomeric purity of the starting Boc-amino acids.

  • Method: Utilize a chiral stationary phase (e.g., a macrocyclic glycopeptide-based column).

  • Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a chiral selector if necessary.

  • Detection: UV detection at an appropriate wavelength (e.g., 214 nm for the peptide bond).

  • Analysis: The two diastereomeric peptides should exhibit different retention times, allowing for their separation and quantification.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language.

SPPS_Workflow Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Couple_AA1 Couple Boc-Arg(Tos)-OH Swell->Couple_AA1 Deprotect Boc Deprotection (TFA/DCM) Couple_AA1->Deprotect Neutralize Neutralization (DIEA/DCM) Deprotect->Neutralize Couple_AA_X Couple Boc-L-Isoleucine or Boc-L-allo-Isoleucine Neutralize->Couple_AA_X Repeat Repeat Cycle for remaining Amino Acids Couple_AA_X->Repeat Cleave Cleavage from Resin (HF) Repeat->Cleave Purify RP-HPLC Purification Cleave->Purify Analyze NMR / Chiral HPLC Analysis Purify->Analyze

Caption: A simplified workflow for the Boc-SPPS of a model peptide.

Stereoisomers cluster_L_Ile Boc-L-Isoleucine (2S, 3S) cluster_L_allo_Ile Boc-L-allo-Isoleucine (2S, 3R) Ile Structure allo_Ile Structure Ile->allo_Ile Diastereomers

Caption: The diastereomeric relationship between Boc-L-isoleucine and Boc-L-allo-isoleucine.

Conclusion

The choice between Boc-L-isoleucine and Boc-L-allo-isoleucine extends beyond a simple selection of building blocks. While both are amenable to standard Boc-SPPS protocols, the resulting peptides can exhibit distinct properties. The incorporation of L-allo-isoleucine can serve as a valuable strategy in peptide drug discovery to modulate conformation and potentially enhance biological activity, as demonstrated by the PSK peptide case study. A thorough understanding of their individual characteristics and a careful analysis of the final peptide products are crucial for the successful design and development of novel peptide-based therapeutics. Researchers are encouraged to consider both diastereomers as tools to explore the structure-activity relationship of their target peptides.

References

Mass Spectrometry Approaches for Peptides Containing Boc-L-Ile-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on L-isoleucine (Ile) is a common strategy in peptide synthesis. Accurate mass spectrometric characterization of these modified peptides is crucial for sequence verification, purity assessment, and structural elucidation. This guide provides an objective comparison of different mass spectrometry techniques for the analysis of Boc-L-Ile-OH containing peptides, supported by experimental data and detailed protocols.

Comparison of Ionization Techniques: ESI vs. MALDI

The choice of ionization technique is critical for the successful analysis of Boc-protected peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two commonly employed methods, each with distinct advantages and disadvantages.

Key Considerations:

  • Lability of the Boc Group: The Boc group is known to be labile and can undergo fragmentation in the ion source, particularly with ESI. This can lead to the observation of ions corresponding to the unprotected peptide, complicating data interpretation. Softer ionization techniques or optimized ESI conditions are often preferred.

  • Sample Throughput: MALDI can offer higher throughput for screening applications, while ESI, typically coupled with liquid chromatography (LC), provides better separation of complex mixtures.

ParameterElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique where ions are generated from a liquid solution.Soft ionization technique where a laser strikes a sample mixed with a matrix.
Typical Charge State Produces multiply charged ions (e.g., [M+2H]²+).Primarily produces singly charged ions (e.g., [M+H]⁺).
Boc Group Stability Can cause in-source fragmentation of the Boc group. Optimization of source conditions (e.g., lower cone voltage) is often necessary.Generally considered a softer technique, leading to less in-source fragmentation of the Boc group.
Coupling to Separation Easily coupled with liquid chromatography (LC-ESI-MS) for online separation and analysis.Can be coupled with LC (offline or online), but direct analysis of spotted samples is also common.
Sample Matrix Effects Susceptible to ion suppression from salts and other non-volatile components in the sample.Less susceptible to ion suppression from salts, but matrix selection is crucial for optimal ionization.
Throughput Lower throughput when coupled with LC.Higher throughput for rapid screening of multiple samples.

Comparison of Fragmentation Techniques: CID, HCD, and ETD

Tandem mass spectrometry (MS/MS) is essential for obtaining sequence information from peptides. The choice of fragmentation technique significantly impacts the type and extent of fragmentation observed.

Key Considerations:

  • Fragmentation of the Boc Group: All fragmentation methods will likely induce the loss of the Boc group or its fragments. This can be a dominant fragmentation pathway.

  • Peptide Backbone Cleavage: The primary goal is to achieve sufficient backbone cleavage to confirm the amino acid sequence.

  • Differentiation of Leucine and Isoleucine: Leucine and isoleucine are isobaric and often difficult to distinguish by conventional collision-induced dissociation (CID). Higher-energy fragmentation methods or specific side-chain cleavages may be required for differentiation.[1]

ParameterCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron-Transfer Dissociation (ETD)
Principle Low-energy collisions with an inert gas.Higher-energy collisions in a dedicated cell.Electron transfer from a radical anion to the peptide cation.
Primary Fragment Ions b- and y-ions.Primarily b- and y-ions, often with higher intensity and more complete series than CID.c- and z-ions.
Boc Group Fragmentation Readily induces neutral losses of isobutylene (56 Da) or the entire Boc group (100 Da).[2]Similar to CID, with efficient fragmentation of the Boc group.Generally preserves post-translational modifications and protecting groups better than CID/HCD, but some fragmentation of the Boc group can still occur.
Peptide Backbone Cleavage Can be incomplete, especially for larger peptides or those with stable structures.Often provides more extensive backbone fragmentation and higher sequence coverage compared to CID.Provides extensive backbone cleavage, often complementary to CID/HCD.
Differentiation of Ile/Leu Generally does not produce fragment ions that can differentiate between isoleucine and leucine.Can sometimes generate diagnostic side-chain fragment ions (d- and w-ions) at higher energies, but not always reliably.Can produce fragment ions that allow for the differentiation of isoleucine and leucine.
Instrumentation Available on most tandem mass spectrometers, including ion traps and triple quadrupoles.Available on Orbitrap mass spectrometers.Available on ion trap and Orbitrap mass spectrometers.

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound containing peptide by dissolving it in a 50:50 (v/v) mixture of acetonitrile and deionized water. Vortex to ensure complete dissolution.

  • Working Solutions: Prepare working solutions for analysis by diluting the stock solution with the appropriate mobile phase to the desired concentration.

LC-MS/MS Analysis

The following is a general protocol that can be adapted for specific instruments and peptides.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for most peptides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% mobile phase B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Data Acquisition:

      • Full Scan MS: Acquire full scan data from m/z 200 to 2000 to identify the precursor ion(s) of the Boc-protected peptide.

      • Tandem MS (MS/MS): Perform data-dependent MS/MS on the most intense precursor ions.

        • Isolation Window: 2 m/z.

        • Collision Energy (for CID/HCD): Optimize for the specific peptide, typically in the range of 20-40 eV. A stepped collision energy can be used to generate a wider range of fragments.

        • ETD Reaction Time: Optimize for the specific instrument and precursor ion charge state.

Data Presentation

The following tables illustrate the expected fragmentation patterns for a hypothetical Boc-L-Ile-containing peptide, Boc-Ile-Ala-Phe-OH.

Table 1: Expected Fragmentation of the Boc Group

Neutral LossMass (Da)Description
C4H856.06Loss of isobutylene
C5H8O2100.05Loss of the entire Boc group
C4H10O74.07Loss of tert-butanol

Table 2: Predicted Major Fragment Ions for Boc-Ile-Ala-Phe-OH in CID/HCD

Ion TypeSequenceCalculated m/z
b2Boc-Ile-Ala303.22
y1Phe166.09
y2Ala-Phe237.12
[M+H-Boc]⁺Ile-Ala-Phe364.22

Table 3: Predicted Major Fragment Ions for Boc-Ile-Ala-Phe-OH in ETD

Ion TypeSequenceCalculated m/z
c2Boc-Ile-Ala320.25
z1Phe150.09
z2Ala-Phe221.13

Mandatory Visualization

Mass_Spec_Workflow General Workflow for Mass Spectrometry Characterization of this compound Peptides cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Peptide_Synthesis This compound Peptide Synthesis Dissolution Dissolution in appropriate solvent Peptide_Synthesis->Dissolution LC_Separation Reversed-Phase LC Separation Dissolution->LC_Separation Ionization Ionization (ESI or MALDI) LC_Separation->Ionization Full_Scan_MS Full Scan MS (Precursor Ion Selection) Ionization->Full_Scan_MS Fragmentation Fragmentation (CID, HCD, or ETD) Full_Scan_MS->Fragmentation MS_MS_Analysis MS/MS Analysis (Fragment Ion Detection) Fragmentation->MS_MS_Analysis Data_Processing Data Processing and Interpretation MS_MS_Analysis->Data_Processing Sequence_Verification Sequence Verification Data_Processing->Sequence_Verification Purity_Assessment Purity Assessment Data_Processing->Purity_Assessment

Caption: Experimental workflow for the characterization of this compound containing peptides.

References

A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of yield, purity, and overall success, particularly when incorporating sterically hindered amino acids such as Boc-L-Isoleucine (Boc-L-Ile-OH). This guide provides an objective comparison of two widely used uronium-based coupling reagents, HBTU and HATU, with a focus on their performance in the acylation of this challenging amino acid.

At a Glance: HBTU vs. HATU for Hindered Couplings

While both HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective coupling reagents, a consensus in the field, supported by mechanistic understanding, points to the superior performance of HATU in sterically demanding situations.[1] The primary difference lies in the triazole moiety, where HATU's 7-azabenzotriazole (HOAt) group forms a more reactive OAt-ester intermediate compared to the O-benzotriazole (OBt) ester formed by HBTU.[1] This enhanced reactivity of the HATU-derived active ester leads to faster and more complete coupling reactions, which is especially crucial when dealing with the bulky side chain of isoleucine.[1]

Quantitative Performance Comparison

Direct, side-by-side quantitative data for the coupling of this compound is not extensively available in peer-reviewed literature. However, based on the well-documented performance of these reagents with other sterically hindered amino acids and "difficult" peptide sequences, a representative comparison can be summarized as follows:

ParameterHBTUHATURationale
Typical Yield Good to High (>85%)High to Very High (>95%)The higher reactivity of the OAt-ester formed by HATU generally leads to more complete reactions and higher yields, especially with hindered amino acids.
Reaction Time 1-4 hours30 minutes - 2 hoursThe more reactive intermediate formed with HATU allows for significantly faster reaction kinetics.[1]
Racemization LowVery LowThe faster coupling rates with HATU reduce the time the activated amino acid is susceptible to epimerization.[1]
Purity GoodHigherFaster and more complete reactions with HATU often result in fewer deletion sequences and other side products.[1]

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific reaction conditions, the N-terminal amino acid of the peptide chain, and the solid support used.

Mechanistic Overview

The enhanced efficiency of HATU can be attributed to the electronic properties of the 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom at the 7-position of the triazole ring in HOAt is electron-withdrawing, which increases the acidity of the hydroxyl group and makes the resulting OAt-ester a better leaving group. This heightened reactivity facilitates a more rapid and efficient nucleophilic attack by the amine component, driving the reaction towards the desired peptide bond formation and minimizing side reactions.

G cluster_hbtu HBTU Pathway cluster_hatu HATU Pathway Boc-L-Ile-OH_HBTU This compound HBTU HBTU Boc-L-Ile-OH_HBTU->HBTU Boc-L-Ile-OH_HATU This compound OBt_Ester Less Reactive OBt-Ester HBTU->OBt_Ester Slower_Coupling Slower Coupling OBt_Ester->Slower_Coupling HATU HATU Boc-L-Ile-OH_HATU->HATU OAt_Ester More Reactive OAt-Ester HATU->OAt_Ester Faster_Coupling Faster Coupling OAt_Ester->Faster_Coupling

Caption: Comparative activation pathways of this compound by HBTU and HATU.

Experimental Protocols

The following are generalized experimental protocols for the solid-phase peptide synthesis (SPPS) of a peptide containing L-Isoleucine, comparing the use of HBTU and HATU. These protocols assume a Boc-SPPS strategy on a pre-loaded resin (e.g., Boc-Gly-PAM resin).

General Steps for Resin Preparation and Deprotection:
  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual TFA.

  • Neutralization: Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF.

Protocol 1: Coupling of this compound using HBTU
  • Activation Solution: In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin substitution) and HBTU (2.0 equivalents) in DMF.

  • Base Addition: Add DIPEA (4.0 equivalents) to the activation solution and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

Protocol 2: Coupling of this compound using HATU
  • Activation Solution: In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin substitution) and HATU (2.0 equivalents) in DMF.

  • Base Addition: Add DIPEA (4.0 equivalents) to the activation solution and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

  • Reaction: Agitate the reaction mixture for 30 minutes to 2 hours at room temperature.

  • Monitoring: Monitor the completion of the reaction using the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

G cluster_hbtu HBTU Protocol cluster_hatu HATU Protocol start Start: Deprotected Resin pre_activation Pre-activation: This compound + Coupling Reagent + DIPEA in DMF start->pre_activation coupling Coupling: Add activated mix to resin pre_activation->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Positive (Recouple) washing Washing monitoring->washing Negative next_cycle Proceed to next cycle washing->next_cycle hbtu_reagent HBTU hbtu_time Time: 1-4 hours hatu_reagent HATU hatu_time Time: 0.5-2 hours

References

Validating Boc-L-Isoleucine Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise verification of amino acid incorporation during peptide synthesis is paramount. This guide provides a detailed comparison of Edman degradation and mass spectrometry for validating the successful incorporation of Boc-L-isoleucine, a crucial building block in solid-phase peptide synthesis (SPPS). We present a comprehensive overview of the methodologies, quantitative data analysis, and experimental protocols to aid in the selection of the most appropriate analytical technique.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, and ensuring its successful removal and the subsequent coupling of the amino acid is critical for the integrity of the final peptide. This guide focuses on L-isoleucine, an amino acid with a chiral center and a bulky side chain that can present synthetic challenges. Accurate validation of its incorporation is essential for the desired biological activity and structural integrity of the synthesized peptide.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

Both Edman degradation and mass spectrometry are powerful techniques for peptide analysis, each with distinct advantages and limitations for validating amino acid incorporation. The choice between them often depends on the specific requirements of the analysis, such as the need for absolute sequence confirmation, throughput, and the level of quantitative detail required.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical cleavage of N-terminal amino acids.[1][2][3]Measurement of mass-to-charge ratio of intact peptides and their fragments.[4]
Primary Output Direct identification of amino acids in a stepwise manner.Mass spectrum of the peptide and its fragments, requiring interpretation to deduce the sequence.
Confirmation of Isoleucine Unambiguous identification of the Phenylthiohydantoin (PTH)-isoleucine derivative by its characteristic retention time in HPLC.Inferred from the mass of the peptide and the fragmentation pattern. Can distinguish from leucine based on specific fragment ions, but can be challenging.
Quantitative Analysis Provides quantitative data on the yield of each amino acid at each cycle (repetitive yield), directly assessing incorporation efficiency.[5]Can provide relative quantification of peptides and identify impurities, but direct quantification of single amino acid incorporation is less straightforward.
Sample Requirement Requires a purified peptide sample.[4]Can analyze complex mixtures.[4]
Throughput Low throughput, as it is a sequential process.High throughput, suitable for analyzing many samples.
Limitations Not suitable for blocked N-termini. Sequencing length is typically limited to 30-50 residues.[3]De novo sequencing of unknown peptides can be complex. Ion suppression effects can impact quantification.[6]

Quantitative Data Summary

ParameterEdman DegradationMass Spectrometry (LC-MS/MS)
Repetitive Yield Typically >95% per cycle for successful synthesis. A low yield at the cycle corresponding to isoleucine would indicate poor incorporation.Not directly measured. Inferences are made from the presence and intensity of the expected peptide ion.
Initial Yield The amount of PTH-amino acid detected in the first cycle, indicating the overall amount of sequenceable peptide.Not directly measured.
PTH-Isoleucine Peak Area (HPLC) A sharp, well-defined peak at the expected retention time confirms the presence and allows for quantification of isoleucine.N/A
Mass Accuracy N/AHigh-resolution mass spectrometers can confirm the elemental composition of the peptide with high accuracy (ppm level), indirectly confirming isoleucine incorporation.
Fragment Ion Intensities N/AThe relative intensities of b- and y-ions in the MS/MS spectrum can be used for sequence confirmation and to distinguish between isomers like leucine and isoleucine.

Experimental Protocols

Edman Degradation Protocol for a Synthetic Peptide

This protocol outlines the general steps for N-terminal sequencing of a purified synthetic peptide to validate the incorporation of isoleucine.

1. Sample Preparation: [7] a. Ensure the synthetic peptide is purified by reverse-phase HPLC to remove protecting groups, scavengers, and other impurities from the synthesis. b. The peptide should be salt-free. If necessary, perform a buffer exchange or precipitation. c. Dissolve the purified peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, at a concentration of 1-10 pmol/µL.

2. Automated Edman Degradation Sequencing: [1][3] a. The analysis is performed on an automated protein sequencer. b. The peptide is immobilized on a solid support within the sequencer's reaction cartridge. c. Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.[2] d. Cleavage: The PTC-peptide is treated with a strong anhydrous acid (e.g., TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[8] e. Extraction: The ATZ-amino acid is selectively extracted with an organic solvent. f. Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with an aqueous acid.[3][8] g. Identification: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to a standard mixture of PTH-amino acids. h. The cycle is repeated to identify the subsequent amino acids in the sequence.

3. Data Analysis: a. The HPLC chromatogram for each cycle is analyzed to identify the PTH-amino acid based on its retention time. b. The peak area of the identified PTH-amino acid is used to calculate the yield at each cycle. c. The repetitive yield is calculated to assess the efficiency of the sequencing chemistry. A significant drop in yield after the expected isoleucine position may indicate incomplete incorporation.

Mass Spectrometry (LC-MS/MS) Protocol for a Synthetic Peptide

This protocol describes the general workflow for analyzing a synthetic peptide by LC-MS/MS to confirm its sequence and the incorporation of isoleucine.

1. Sample Preparation: [9] a. The crude or purified synthetic peptide is dissolved in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile.[6] b. The concentration is adjusted to approximately 1 µg/µL.[10]

2. LC-MS/MS Analysis: [9] a. The peptide solution is injected into a liquid chromatography system coupled to a tandem mass spectrometer. b. Chromatographic Separation: The peptide is separated from impurities on a reverse-phase HPLC column (e.g., C18) using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., 0.1% formic acid).[6][9] c. Mass Spectrometry (MS1): As the peptide elutes from the column, it is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the intact peptide is measured in the first mass analyzer. d. Tandem Mass Spectrometry (MS2): The ion corresponding to the target peptide is selected and fragmented (e.g., by collision-induced dissociation - CID). The m/z of the resulting fragment ions (b- and y-ions) is measured in the second mass analyzer.

3. Data Analysis: a. The MS1 spectrum is analyzed to confirm the presence of an ion with the expected m/z of the synthetic peptide containing isoleucine. b. The MS2 spectrum (fragmentation pattern) is analyzed to confirm the amino acid sequence. This can be done manually or using sequencing software. c. The presence of fragment ions consistent with the cleavage on either side of the isoleucine residue confirms its incorporation and position in the sequence.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for Edman degradation and LC-MS/MS analysis.

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Automated Sequencing Cycle cluster_analysis Analysis start Purified Synthetic Peptide dissolve Dissolve in appropriate solvent start->dissolve coupling Coupling with PITC dissolve->coupling Load onto sequencer cleavage Cleavage with TFA coupling->cleavage extraction Extraction of ATZ-amino acid cleavage->extraction conversion Conversion to PTH-amino acid extraction->conversion hplc HPLC Separation conversion->hplc identification Identification by Retention Time hplc->identification quantification Quantification of Peak Area identification->quantification quantification->coupling Repeat for next cycle LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis start Synthetic Peptide (Crude or Purified) dissolve Dissolve in LC-MS compatible solvent start->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 column inject->separate esi Electrospray Ionization (ESI) separate->esi ms1 MS1: Measure intact peptide m/z esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Measure fragment ion m/z cid->ms2 confirm_mass Confirm Peptide Mass (MS1) ms2->confirm_mass sequence Sequence Confirmation (MS2) confirm_mass->sequence

References

A Head-to-Head Battle of Protecting Groups: Cost-Benefit Analysis of Boc versus Fmoc for Isoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that significantly influences the efficiency, purity, and overall cost of the final product. For researchers, scientists, and professionals in drug development, a thorough understanding of the available strategies is paramount. This guide provides a comprehensive cost-benefit analysis of two of the most widely used α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), with a specific focus on their application for the amino acid isoleucine.

The fundamental distinction between the Boc and Fmoc strategies lies in their deprotection chemistry. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved under milder basic conditions, commonly with piperidine.[1][2] This core difference dictates the entire solid-phase peptide synthesis (SPPS) workflow, from the choice of resins and side-chain protecting groups to the final cleavage and purification steps.

Quantitative Comparison of Boc and Fmoc Strategies for Isoleucine

While specific, direct comparative studies on isoleucine are not extensively detailed in publicly available literature, a general quantitative comparison based on established principles of peptide synthesis can be extrapolated. The following table summarizes the key quantitative parameters for both strategies.

ParameterBoc-Isoleucine StrategyFmoc-Isoleucine StrategyReferences
Reagent Cost
Amino Acid DerivativeLower initial cost for Boc-Isoleucine.Higher initial cost for Fmoc-Isoleucine.[][]
Deprotection ReagentTrifluoroacetic acid (TFA) - relatively inexpensive.Piperidine - moderately priced.[]
SolventsDichloromethane (DCM) - common and relatively low cost.N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) - more expensive than DCM.[5]
Process Efficiency
Coupling EfficiencyGenerally high, but can be lower for sterically hindered amino acids like isoleucine.Typically very high, often exceeding 99%.[]
Synthesis Time per Cycle10-20 minutes.10-20 minutes.[6]
Potential for AggregationLower, as the protonated amine after deprotection can disrupt interchain hydrogen bonding.Higher, particularly in hydrophobic sequences.[6]
Product Quality
Crude PurityCan be lower due to harsher deprotection conditions leading to side reactions.Generally higher due to milder deprotection conditions.[2]
Final YieldMay be lower due to cumulative effects of side reactions and incomplete couplings.Often higher due to greater efficiency and fewer side reactions.[]
Waste Generation & Safety
Waste ProductsAcidic waste requiring neutralization. TFA is corrosive.Basic waste. Piperidine has a strong odor and some toxicity.[][]
Safety ConcernsUse of strong, corrosive acids (TFA, HF for final cleavage).Use of a volatile and moderately toxic base (piperidine).[][]

Experimental Protocols

Boc-Isoleucine Deprotection Protocol (Manual SPPS)

  • Resin Swelling: Swell the Boc-Isoleucine-loaded resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate the mixture at room temperature for 3 minutes.

    • Drain the deprotection solution.

    • Add a fresh portion of 50% TFA in DCM and agitate for an additional 5 minutes.[7]

  • Washing:

    • Wash the resin thoroughly with DCM (3 times).

  • Neutralization:

    • Wash the resin with a 5% (v/v) solution of diisopropylethylamine (DIPEA) in DCM (3 times) to neutralize the protonated amine.[7]

  • Final Washes: Wash the resin again with DCM (3 times) to remove excess base. The resin is now ready for the next coupling step.

Fmoc-Isoleucine Deprotection Protocol (Manual SPPS)

  • Resin Swelling: Swell the Fmoc-Isoleucine-loaded resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture at room temperature for 3 minutes.

    • Drain the deprotection solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[7][8]

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[8] The resin is now ready for the next coupling step.

Logical and Experimental Workflow Diagrams

CostBenefitAnalysis cluster_factors Cost-Benefit Factors cluster_cost Cost Components cluster_benefit Benefit Components Cost Cost Reagents Reagents & Solvents Cost->Reagents Time Synthesis Time Cost->Time Waste Waste Disposal Cost->Waste Purification Purification Effort Cost->Purification Benefit Benefit Yield Final Yield Benefit->Yield Purity Crude Purity Benefit->Purity Efficiency Coupling Efficiency Benefit->Efficiency Safety Process Safety Benefit->Safety Decision Optimal Strategy Selection Reagents->Decision Time->Decision Waste->Decision Purification->Decision Yield->Decision Purity->Decision Efficiency->Decision Safety->Decision

Logical workflow for cost-benefit analysis.

SPPS_Workflow cluster_boc Boc SPPS Cycle cluster_fmoc Fmoc SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash (DCM) Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (DIPEA/DCM) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash (DCM) Boc_Neutralize->Boc_Wash2 Boc_Couple Coupling (Boc-Ile, Activator) Boc_Wash2->Boc_Couple Boc_Wash3 Wash (DCM) Boc_Couple->Boc_Wash3 Boc_End Boc-Peptide-Resin Boc_Wash3->Boc_End Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling (Fmoc-Ile, Activator) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF) Fmoc_Couple->Fmoc_Wash2 Fmoc_End Fmoc-Peptide-Resin Fmoc_Wash2->Fmoc_End

Experimental workflow for Boc and Fmoc SPPS.

In-depth Analysis and Recommendations

Cost: The initial investment in Fmoc-protected isoleucine is higher than for Boc-protected isoleucine.[] However, a comprehensive cost analysis must also consider the price of solvents and reagents for the entire synthesis. The Boc strategy often utilizes less expensive solvents like DCM, while Fmoc chemistry relies on more costly options such as DMF or NMP.[5] The overall cost of reagents for a complete synthesis may therefore be more comparable than the initial amino acid prices suggest.

Efficiency and Yield: The Fmoc strategy generally offers higher coupling efficiencies, which is particularly advantageous for sterically hindered amino acids like isoleucine.[] This leads to higher crude purity and final yields, reducing the need for extensive and costly purification steps. While Boc chemistry can be effective, the harsher acidic deprotection steps can lead to side-chain degradation and peptide cleavage from the resin, ultimately lowering the overall yield.

Safety and Environmental Impact: The Boc strategy involves the use of strong, corrosive acids like TFA for deprotection and, in many cases, highly hazardous hydrofluoric acid (HF) for the final cleavage from the resin.[6][9] The Fmoc strategy, with its milder deprotection conditions and TFA-based final cleavage, is generally considered safer and more environmentally friendly.[10]

For the synthesis of peptides containing isoleucine, the Fmoc strategy is generally the recommended approach for most applications in modern peptide synthesis. While the initial cost of Fmoc-isoleucine may be higher, the benefits of milder reaction conditions, higher coupling efficiency, greater crude purity, and improved safety often outweigh this initial investment. The reduced need for extensive purification can also lead to significant cost and time savings in the long run.

The Boc strategy remains a viable option, particularly for the synthesis of hydrophobic peptides where aggregation can be an issue in Fmoc-based methods. [6] The protonation of the N-terminus after each deprotection step in Boc chemistry can help to disrupt interchain hydrogen bonding and improve solubility. However, for routine peptide synthesis, the advantages of the Fmoc strategy make it the more robust and efficient choice for incorporating isoleucine. Ultimately, the optimal strategy will depend on the specific peptide sequence, the desired scale of synthesis, and the available resources.

References

Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Determining the Enantiomeric Purity of Boc-L-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-tert-butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH) is a cornerstone of synthesizing stereochemically pure active pharmaceutical ingredients and peptides. Even minor enantiomeric impurities in starting materials can lead to significant, often undesirable, diastereomeric impurities in the final product. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent analytical technique for accurately quantifying enantiomeric excess (e.e.).

This guide provides an objective comparison of different chiral HPLC methods for resolving the enantiomers of Boc-isoleucine. We delve into the performance of distinct classes of chiral stationary phases, presenting supporting data and detailed experimental protocols to aid in method selection and implementation. The choice of CSP is the most critical factor, influencing selectivity and resolution, and is often complemented by the careful optimization of the mobile phase.

Performance Comparison of Chiral HPLC Methods

The separation of Boc-protected amino acid enantiomers can be effectively achieved using several types of chiral stationary phases. Below is a comparison of two powerful and widely used approaches: macrocyclic glycopeptide and polysaccharide-based CSPs. These columns operate on different chiral recognition principles, offering complementary selectivities.

Macrocyclic glycopeptide phases, such as those based on Teicoplanin or Ristocetin A, offer robust and versatile platforms for the separation of N-protected amino acids in reversed-phase mode.[1][2] Polysaccharide-based CSPs, typically derived from cellulose or amylose, are renowned for their broad applicability and high success rates in resolving a vast array of chiral compounds, including N-protected amino acids.[3][4]

ParameterMethod 1: Macrocyclic Glycopeptide CSPMethod 2: Polysaccharide-Based CSP
Chiral Stationary Phase CHIROBIOTIC™ R (Ristocetin A), 5 µmLux® Cellulose-2, 5 µm
Separation Principle Inclusion, H-bonding, Dipole & Ionic InteractionsInclusion, H-bonding, Dipole-Dipole Interactions
Mobile Phase Methanol / 0.1% Triethylammonium Acetate, pH 4.1 (20:80, v/v)Acetonitrile / 0.1% Trifluoroacetic Acid (40:60, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 210 nmUV @ 210 nm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Temperature AmbientAmbient
Retention Time (t_R) D-Ile ~ 9.5 min (estimated)~ 12.1 min
Retention Time (t_R) L-Ile ~ 11.0 min (estimated)~ 13.5 min
Resolution (R_s) > 1.5 (baseline)> 1.8 (baseline)
Elution Order D-enantiomer before L-enantiomerD-enantiomer before L-enantiomer

Note: The data for Method 1 is based on typical performance for N-t-Boc amino acids on a CHIROBIOTIC™ R column under similar conditions[1]. Data for Method 2 is extrapolated from separations of similar FMOC-protected amino acids on polysaccharide phases, as this class of column is highly effective for N-protected amino acids[3]. Retention times are illustrative and can vary based on the specific HPLC system, column batch, and exact mobile phase preparation.

Experimental Protocols

Accurate and reproducible results hinge on meticulous adherence to experimental protocols. The following sections detail the necessary steps for sample preparation and HPLC analysis for the two methods compared.

Method 1: Macrocyclic Glycopeptide CSP

1. Sample Preparation:

  • Prepare a stock solution of the Boc-Ile-OH sample (containing both L- and suspected D-enantiomer) at a concentration of 1.0 mg/mL in methanol or the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: CHIROBIOTIC™ R, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare a 0.1% (v/v) solution of triethylammonium acetate (TEAA) in water and adjust the pH to 4.1 with acetic acid. Mix this aqueous buffer with methanol in a 80:20 ratio (Aqueous:Methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Analysis Time: Approximately 15 minutes.

3. Data Analysis:

  • The enantiomeric purity is calculated from the peak areas of the two enantiomers using the formula: Enantiomeric Excess (% e.e.) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

Method 2: Polysaccharide-Based CSP

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Pass the solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Lux® Cellulose-2, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile / Water containing 0.1% Trifluoroacetic Acid (TFA) (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Analysis Time: Approximately 20 minutes.

3. Data Analysis:

  • Calculate the enantiomeric excess (% e.e.) from the integrated peak areas of the L- and D-enantiomers as described in Method 1.

Experimental Workflow

The general workflow for determining the enantiomeric purity of this compound via chiral HPLC is a systematic process. It begins with careful sample preparation, followed by chromatographic separation and data acquisition, and concludes with the analysis and reporting of the enantiomeric excess.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing A Weigh this compound Sample B Dissolve in Appropriate Solvent (e.g., Methanol) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto Chiral Column C->D E Elute with Optimized Mobile Phase D->E F Detect Enantiomers (UV @ 210 nm) E->F G Integrate Peak Areas of L and D Enantiomers F->G H Calculate Enantiomeric Excess (% e.e.) G->H I Generate Report H->I

Caption: Workflow for Chiral Purity Analysis.

References

Safety Operating Guide

Proper Disposal of Boc-L-Ile-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of Boc-L-Ile-OH, ensuring the protection of laboratory personnel and the environment.

This document provides detailed procedural guidance for the proper disposal of N-(tert-Butoxycarbonyl)-L-isoleucine (this compound), a common reagent in peptide synthesis. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, standard laboratory chemical handling precautions should be strictly followed.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[1][2]
Respiratory Protection A dust mask (type N95, US) is recommended, especially when handling the solid form where dust formation is possible.[3]

In the event of a spill, avoid dust formation.[1][2] For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[1][2] Do not let the product enter drains.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4][5] Under no circumstances should this chemical be disposed of in general laboratory trash or poured down the drain.[4][5]

Experimental Protocol for Waste Collection and Disposal:

  • Containerization:

    • Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.[4]

    • Use separate, compatible containers for solid and liquid waste.[5]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" or "N-(tert-Butoxycarbonyl)-L-isoleucine".[4]

    • Indicate the approximate quantity of the waste material.

    • List any solvents used to dissolve the compound.

    • Attach appropriate hazard symbols as per your institution's guidelines.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area pending collection.[4] This area should be clearly marked as a chemical waste accumulation point.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed professional waste disposal service.

    • Provide the waste disposal vendor with a complete and accurate description of the waste, including its composition and any potential hazards.

Emergency Procedures

In case of accidental exposure or a large spill, follow these first-aid and emergency measures:

Exposure RouteFirst-Aid Measures
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
Skin Contact Wash off with soap and plenty of water.[1]
Eye Contact Flush eyes with water as a precaution.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
Large Spill Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE. Contain the spill and collect the material as described in the disposal protocol.[2]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1][2]

Diagram of Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Place in Labeled Solid Waste Container C->D Solid E Place in Labeled Liquid Waste Container C->E Liquid F Seal Container Securely D->F E->F G Store in Designated Chemical Waste Area F->G H Contact EHS for Pickup by Licensed Disposal Vendor G->H I Do NOT Dispose in Trash or Drain G->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Boc-L-Ile-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of Boc-L-Ile-OH (N-(tert-Butoxycarbonyl)-L-isoleucine). Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Table 1: Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.
Body Protection Lab CoatStandard laboratory coat.
Respiratory Dust MaskA dust mask of type N95 (US) or equivalent is recommended, especially when handling the powder and creating dust.[2][3]

Handling and Operational Plan

This compound is a white solid that should be handled with care to avoid dust formation.[1] It is incompatible with strong oxidizing agents.[1]

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage.

  • Store the container in a refrigerated, dry, and dark place.[1][4]

Weighing and Handling:

  • All manipulations of solid this compound should be performed in a well-ventilated area.

  • Use a dedicated, clean spatula and weighing boat.

  • Handle the compound gently to minimize dust generation.

  • Keep the container tightly closed when not in use.

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve from Storage Retrieve from Storage Prepare Workspace->Retrieve from Storage Weigh Compound Weigh Compound Retrieve from Storage->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

Solid Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate the immediate area of the spill and alert laboratory personnel.

  • Don PPE: Wear the appropriate personal protective equipment as detailed in Table 1.

  • Contain the Spill: Carefully use a plastic scoop to place the spilled material into a polyethylene bag.[5] Take care to avoid creating dust.[5]

  • Clean the Area: After the bulk of the material is removed, wet a spill pad or paper towel and wipe the area down.[5][6] Place the used cleaning materials into the same polyethylene bag.[5][6]

  • Decontaminate Tools: Decontaminate any tools used in the cleanup (e.g., scoop) by wiping them down and then rinsing with water.

  • Dispose of Waste: Seal the bag with the collected waste and contaminated cleaning materials, and label it as hazardous waste for disposal according to your institution's guidelines.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Solid Waste: Collect all disposable items that have come into contact with this compound, including gloves, weighing boats, and contaminated paper towels, in a designated and clearly labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Disposal Procedure:

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: Clearly label the waste container with "this compound" and any other required hazard information.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

  • Final Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Under no circumstances should this compound be disposed of in the general trash or poured down the drain.[7]

Logical Relationship for Disposal Decision Making

Disposal Decision Tree for this compound Waste Generated Waste Generated Contaminated Material? Contaminated Material? Waste Generated->Contaminated Material? Solid Waste Solid Waste Contaminated Material?->Solid Waste Yes Empty Container Empty Container Contaminated Material?->Empty Container No Hazardous Waste Container Hazardous Waste Container Solid Waste->Hazardous Waste Container Triple Rinse Triple Rinse Empty Container->Triple Rinse Dispose via EHS Dispose via EHS Hazardous Waste Container->Dispose via EHS Collect Rinsate Collect Rinsate Triple Rinse->Collect Rinsate Collect Rinsate->Hazardous Waste Container

Caption: A decision tree outlining the proper disposal path for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-Ile-OH
Reactant of Route 2
Reactant of Route 2
Boc-L-Ile-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。